molecular formula C20H32N2O3S B564637 Carbosulfan-d18 CAS No. 1189903-75-0

Carbosulfan-d18

Cat. No.: B564637
CAS No.: 1189903-75-0
M. Wt: 398.7 g/mol
InChI Key: JLQUFIHWVLZVTJ-UAIYZDRASA-N
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Description

Carbosulfan-d18, also known as this compound, is a useful research compound. Its molecular formula is C20H32N2O3S and its molecular weight is 398.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]sulfanyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3S/c1-6-8-13-22(14-9-7-2)26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3/i1D3,2D3,6D2,7D2,8D2,9D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQUFIHWVLZVTJ-UAIYZDRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675554
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189903-75-0
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl ({bis[(~2~H_9_)butyl]amino}sulfanyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Carbosulfan-d18: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1189903-75-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Carbosulfan-d18. This deuterated analog of the carbamate insecticide Carbosulfan is primarily utilized as an internal standard in analytical and pharmacokinetic research, offering higher accuracy in quantification studies.

Core Chemical and Physical Properties

This compound shares similar physical and chemical characteristics with its non-deuterated counterpart, Carbosulfan. It is a viscous liquid, orange to brown in color. Key properties are summarized in the table below.

PropertyValue
CAS Number 1189903-75-0[1]
Molecular Formula C20H14D18N2O3S[1]
Molecular Weight 398.66 g/mol [1]
Appearance Orange to brown viscous liquid
Solubility Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 mg/L).
Stability Decomposes slowly at room temperature. Hydrolyzes in aqueous media, with the rate being pH-dependent.

Metabolic Pathways of Carbosulfan

The metabolism of Carbosulfan has been studied in various organisms, including rats and plants. The primary metabolic routes involve oxidation of the sulfur atom and cleavage of the nitrogen-sulfur (N-S) bond, leading to the formation of its major metabolite, Carbofuran. A simplified representation of the metabolic pathway in rats is depicted below.

Carbosulfan_Metabolism Carbosulfan Carbosulfan Carbosulfan_Sulfone Carbosulfan Sulfone Carbosulfan->Carbosulfan_Sulfone Sulfur Oxidation Carbofuran Carbofuran Carbosulfan->Carbofuran N-S Bond Cleavage Dibutylamine Dibutylamine Carbosulfan->Dibutylamine N-S Bond Cleavage 3_Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3_Hydroxycarbofuran Hydroxylation 7_Phenol 7-Phenol Carbofuran->7_Phenol Hydrolysis 3_Ketocarbofuran 3-Ketocarbofuran 3_Hydroxycarbofuran->3_Ketocarbofuran Oxidation 3_Hydroxy_7_Phenol 3-Hydroxy-7-Phenol 3_Hydroxycarbofuran->3_Hydroxy_7_Phenol Hydrolysis 3_Keto_7_Phenol 3-Keto-7-Phenol 3_Ketocarbofuran->3_Keto_7_Phenol Hydrolysis

Caption: Proposed metabolic pathway of Carbosulfan in rats.

In plants, such as maize, Carbosulfan is absorbed and transformed into Carbofuran and 3-Hydroxycarbofuran.[2] While Carbosulfan tends to accumulate in the roots, its more soluble metabolites can be translocated to other parts of the plant.[2]

Experimental Protocols

The following is a detailed experimental protocol for the analysis of Carbosulfan and its metabolites in a given matrix, utilizing a deuterated internal standard like this compound. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation (QuEChERS Extraction)

This protocol is adapted from the European Committee for Standardization (CEN) Standard Method EN 15662.

a. Homogenization:

  • Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

b. Internal Standard Spiking:

  • Add a known concentration of this compound solution to the sample. The concentration should be chosen to be within the linear range of the instrument.

c. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the QuEChERS extraction salts (4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 g) for 2 minutes.

e. Final Extract Preparation:

  • Take an aliquot of the cleaned-up extract and dilute it with an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

b. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Carbosulfan, this compound, and its metabolites need to be optimized on the specific instrument.

Quantitative Data and Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative analysis by compensating for matrix effects and variations in extraction recovery and instrument response. The following tables summarize typical performance data for the analysis of Carbosulfan and its key metabolite, Carbofuran.

Table 1: Method Validation Data for Carbosulfan Analysis

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg
Recovery (%) 85 - 110%
Precision (RSD %) < 15%

Table 2: Method Validation Data for Carbofuran Analysis

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.02 mg/kg
Recovery (%) 90 - 115%
Precision (RSD %) < 10%

Experimental Workflow Diagram

The logical flow of the analytical process is illustrated in the diagram below.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

References

An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Carbosulfan

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Deuterated analogues of pesticides are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based methods for residue analysis. The introduction of deuterium atoms into the molecule allows for its use in isotope dilution assays, providing high accuracy and precision in quantification. This technical guide outlines a comprehensive methodology for the synthesis of deuterated carbosulfan, specifically focusing on the deuteration of the di-n-butylamine moiety. The synthesis involves a multi-step process commencing with the preparation of the carbofuran precursor, followed by the synthesis of deuterated di-n-butylamine, and culminating in the final coupling reaction to yield the target molecule.

Core Synthesis Strategy

The proposed synthetic pathway for deuterated carbosulfan (carbosulfan-d_x_) involves a three-stage process:

  • Synthesis of Carbofuran: The foundational carbamate structure is synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methyl isocyanate.

  • Synthesis of Deuterated Di-n-butylamine (di-n-butylamine-d_x_): Di-n-butylamine is deuterated at the α- and β-positions of the butyl chains via a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide.

  • Synthesis of Deuterated Carbosulfan: Carbofuran is reacted with sulfur dichloride to form an intermediate sulfenyl chloride, which is then coupled with the synthesized deuterated di-n-butylamine to produce the final product.

Experimental Protocols

Stage 1: Synthesis of Carbofuran

Carbofuran is commercially available but can also be synthesized from 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. This precursor is prepared from catechol through a series of reactions.[1] The final step in carbofuran synthesis is the reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate.[2][3][4]

Reaction:

2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran Carbofuran Carbofuran 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran->Carbofuran Tertiary amine catalyst Methyl isocyanate Methyl isocyanate Methyl isocyanate->Carbofuran

Synthesis of Carbofuran.

Protocol:

  • To a stirred solution of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran in a suitable aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of a tertiary amine (e.g., triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add an equimolar amount of methyl isocyanate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield pure carbofuran.

Stage 2: Synthesis of Deuterated Di-n-butylamine

The deuteration of di-n-butylamine can be achieved through a platinum-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O).[5] This method introduces deuterium atoms at the α- and β-positions of the alkyl chains.

Reaction:

Di-n-butylamine Di-n-butylamine Deuterated_Di-n-butylamine Di-n-butylamine-dx Di-n-butylamine->Deuterated_Di-n-butylamine Platinum catalyst, 110-120°C D2O D₂O D2O->Deuterated_Di-n-butylamine

Deuteration of Di-n-butylamine.

Protocol:

  • Catalyst Preparation: Prepare a fresh platinum catalyst by reducing platinum chloride with sodium borohydride in distilled water. Wash the resulting platinum precipitate with distilled water and then with D₂O.[5]

  • Deuteration Reaction: In a sealed glass tube, combine di-n-butylamine, D₂O, and the freshly prepared platinum catalyst.[5]

  • Heat the sealed tube in a paraffin bath at 110-120°C for approximately 70 hours.[5]

  • After cooling, carefully open the tube and dissolve the contents in dichloromethane.

  • Separate the catalyst by centrifugation.

  • Wash the catalyst residue with dichloromethane and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting deuterated di-n-butylamine by short-path distillation.[5]

  • The extent of deuteration can be determined by ¹H NMR and ²H NMR spectroscopy.[5]

Stage 3: Synthesis of Deuterated Carbosulfan

The final step involves the reaction of carbofuran with sulfur dichloride, followed by the addition of the deuterated di-n-butylamine.[6]

Overall Synthetic Pathway:

cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 Carbofuran_Precursor 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran Carbofuran Carbofuran Carbofuran_Precursor->Carbofuran MIC Methyl isocyanate MIC->Carbofuran Intermediate Sulfenyl chloride intermediate Carbofuran->Intermediate Triethylamine Dibutylamine Di-n-butylamine Deuterated_Dibutylamine Di-n-butylamine-dx Dibutylamine->Deuterated_Dibutylamine Pt catalyst D2O D₂O D2O->Deuterated_Dibutylamine Deuterated_Carbosulfan Deuterated Carbosulfan Deuterated_Dibutylamine->Deuterated_Carbosulfan Triethylamine SCl2 Sulfur dichloride SCl2->Intermediate Intermediate->Deuterated_Carbosulfan cluster_Carbofuran Carbofuran Synthesis cluster_Deuteration Deuteration of Di-n-butylamine cluster_Final_Synthesis Final Synthesis of Deuterated Carbosulfan Start_Carbofuran Start React_Carbofuran React 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with methyl isocyanate Start_Carbofuran->React_Carbofuran Purify_Carbofuran Purify Carbofuran React_Carbofuran->Purify_Carbofuran React_Sulfide React Carbofuran with SCl₂ Purify_Carbofuran->React_Sulfide Start_Deuteration Start React_Deuteration React Di-n-butylamine with D₂O and Platinum catalyst Start_Deuteration->React_Deuteration Purify_Deuterated_Amine Purify Deuterated Di-n-butylamine React_Deuteration->Purify_Deuterated_Amine Couple_Amine Couple with Deuterated Di-n-butylamine Purify_Deuterated_Amine->Couple_Amine Start_Final Start Start_Final->React_Sulfide React_Sulfide->Couple_Amine Purify_Final Purify Deuterated Carbosulfan Couple_Amine->Purify_Final

References

In-Depth Technical Guide to Carbosulfan-d18: Physicochemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan-d18 is the deuterated analogue of Carbosulfan, a broad-spectrum carbamate insecticide. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological interactions, primarily focusing on its role as an acetylcholinesterase inhibitor. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in analytical methodologies, particularly in residue analysis and metabolic studies.

Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₁₄D₁₈N₂O₃S[2][3]
Molecular Weight 398.66 g/mol [2][3]
Physical State Pale Yellow Oil / Viscous Liquid[1][4]
Solubility in Water 0.3 ppm (for Carbosulfan)[1]
Solubility in Organic Solvents Miscible with chloroform, xylene, hexane, dichloromethane, ethanol, and acetone (for Carbosulfan).[1][4]
Stability Considered stable under normal conditions. Hydrolyzes in aqueous media, with the rate being pH-dependent (for Carbosulfan).[1]
Reactivity Incompatible with strong acids, bases, and strong reducing agents (for Carbosulfan).[1]
CAS Number 1189903-75-0[2][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of Carbosulfan. The key difference is the use of a deuterated starting material, specifically dibutylamine-d18.

Materials:

  • Carbofuran

  • Sulfur dichloride

  • Triethylamine

  • Dibutylamine-d18

  • 4-Dimethylaminopyridine (DMAP)

  • Organic solvent (e.g., Dichloroethane)

Procedure:

  • Dissolve Carbofuran in an organic solvent and add triethylamine as an acid-binding agent.

  • Cool the mixture and slowly add sulfur dichloride dropwise while stirring to form a sulfide intermediate.

  • To the sulfide solution, add dibutylamine-d18, a catalytic amount of DMAP, and additional triethylamine.

  • Allow the reaction to proceed, followed by washing the reaction mixture to neutrality.

  • Separate the organic phase and purify by decompression and desolventization to obtain this compound.

Analytical Methodology: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of Carbosulfan and its metabolites. This compound is an ideal internal standard for this analysis.

Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is commonly used for sample preparation.[6]

  • Homogenize the sample (e.g., fruit, soil).

  • Add an appropriate amount of the this compound internal standard.

  • Perform an extraction with acetonitrile.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with appropriate sorbents.

  • Centrifuge and filter the supernatant for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a modifier like ammonium formate, is common.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Carbosulfan and this compound.

Table 2: Example MRM Transitions for Carbosulfan Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbosulfan381.2163.1
Carbofuran (metabolite)222.1165.1
This compound (IS)399.3172.1
(Note: Exact m/z values may vary slightly depending on the instrument and conditions)

Biological Interactions and Signaling Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

Carbosulfan's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by carbamates like Carbosulfan is considered pseudo-irreversible.[8] The carbamate group of Carbosulfan binds to the serine residue in the active site of AChE, forming a carbamylated enzyme. This carbamylated enzyme is inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, resulting in paralysis and death of the insect.

Acetylcholinesterase_Inhibition ACh ACh AChE AChE ACh->AChE Hydrolysis Receptor Receptor ACh->Receptor Binding AChE->ACh Regeneration Inactive_AChE Inactive_AChE Carbosulfan Carbosulfan Carbosulfan->AChE Inhibition Signal Signal Receptor->Signal

Experimental Workflow: Acetylcholinesterase Inhibition Assay

An in vitro assay can be performed to determine the inhibitory potential of Carbosulfan on AChE activity. The Ellman's method is a widely used colorimetric assay for this purpose.[9]

Principle: Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to AChE activity. In the presence of an inhibitor like Carbosulfan, the rate of the reaction decreases.

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE_sol Prepare AChE Solution Mix Mix AChE, DTNB, and Carbosulfan/Control AChE_sol->Mix Substrate_sol Prepare Acetylthiocholine (Substrate) Solution DTNB_sol Prepare DTNB Solution DTNB_sol->Mix Carbosulfan_sol Prepare Carbosulfan Test Solutions Carbosulfan_sol->Mix Incubate Pre-incubate Mix->Incubate Add_Substrate Initiate reaction with Acetylthiocholine Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Conclusion

This compound serves as an essential tool for the accurate and reliable quantification of Carbosulfan in various matrices. This technical guide has provided a detailed summary of its physicochemical properties, offering insights into its behavior and stability. The outlined experimental protocols for synthesis and analysis provide a practical framework for researchers. Furthermore, the elucidation of its biological mechanism as an acetylcholinesterase inhibitor, along with a corresponding assay workflow, offers a clear understanding of its toxicological action. This comprehensive information is vital for professionals engaged in pesticide research, environmental monitoring, and the development of safer and more effective crop protection agents.

References

Technical Guide: Solubility Profile of Carbosulfan-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carbosulfan-d18 in various solvents. Due to the limited availability of direct solubility data for the deuterated analog, this guide leverages data from its non-deuterated counterpart, Carbosulfan, as a close proxy. The isotopic labeling in this compound is not expected to significantly alter its fundamental solubility properties.

Quantitative Solubility Data

The solubility of Carbosulfan has been characterized in aqueous and organic solvents. The data indicates that Carbosulfan is sparingly soluble in water and highly soluble in many common organic solvents. A summary of the available data is presented below.

SolventSolubilityTemperature (°C)
Water0.3 mg/L[1][2][3]25[1][2]
XyleneMiscible (>50%)[3][4]Not Specified
HexaneMiscible (>50%)[3][4]Not Specified
ChloroformMiscible (>50%)[3][4]Not Specified
DichloromethaneMiscible (>50%)[3][4]Not Specified
MethanolMiscible (>50%)[3][4]Not Specified
AcetoneMiscible (>50%)[3][4]Not Specified
EthanolMiscible[1][5]Not Specified

Experimental Protocol for Solubility Determination

The following is a representative "shake-flask" method, a widely accepted technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass flasks. The excess solid should be visible to ensure that saturation is reached.

  • Solvent Addition: Add a known volume of the solvent to each flask.

  • Equilibration: Place the flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The temperature should be maintained within ±0.5°C.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

  • Data Analysis: The average concentration from multiple determinations is taken as the solubility of this compound in the specific solvent at the tested temperature.

Visualizations

Mechanism of Action: Cholinesterase Inhibition

Carbosulfan, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The diagram below illustrates this signaling pathway.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate NerveImpulse Continuous Nerve Impulse Receptor->NerveImpulse Stimulates Carbosulfan Carbosulfan Carbosulfan->AChE Inhibits G start Start prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (Shaker Bath) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Collect Supernatant settle->sample filter Filter Sample (0.45 µm) sample->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end End analyze->end

References

Metabolic Fate of Carbosulfan and its Deuterated Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbosulfan undergoes extensive metabolism in mammals and other organisms, primarily through two main pathways: hydrolysis and oxidation. The cleavage of the N-S bond is a critical activation step, leading to the formation of the more toxic metabolite, carbofuran, and dibutylamine. Subsequent oxidation and conjugation reactions produce a variety of metabolites that are ultimately excreted. Deuteration of the carbosulfan molecule at a site of metabolic attack would be expected to slow its rate of metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and an altered metabolite profile.

Metabolic Pathways of Carbosulfan

The metabolism of carbosulfan is a complex process involving several enzymatic reactions. The two primary initial pathways are:

  • Hydrolysis: The cleavage of the nitrogen-sulfur (N-S) bond results in the formation of carbofuran and dibutylamine. This is considered a bioactivation pathway as carbofuran is a more potent acetylcholinesterase inhibitor than carbosulfan.

  • Oxidation: The sulfur atom can be oxidized to form carbosulfan sulfone and sulfamide. This is generally considered a detoxification pathway.[1]

Following these initial steps, the resulting metabolites undergo further biotransformation:

  • Carbofuran Metabolism: Carbofuran is further metabolized through hydroxylation to 3-hydroxycarbofuran, which can then be oxidized to 3-ketocarbofuran.[2] Phenolic metabolites are also formed, such as 7-phenol, 3-hydroxy-7-phenol, and 3-keto-7-phenol.[1]

  • Dibutylamine Metabolism: The dibutylamine moiety can be incorporated into the carbon pool and contribute to the formation of natural body constituents like fatty acids and amino acids.[1][3]

  • Conjugation: The various hydroxylated and phenolic metabolites can undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[4]

Metabolic Pathway of Carbosulfan

Carbosulfan_Metabolism Carbosulfan Carbosulfan Carbofuran Carbofuran Carbosulfan->Carbofuran Hydrolysis (N-S Cleavage) (Bioactivation) Dibutylamine Dibutylamine Carbosulfan->Dibutylamine Hydrolysis (N-S Cleavage) Carbosulfan_Sulfone Carbosulfan Sulfone Carbosulfan->Carbosulfan_Sulfone Oxidation (Detoxification) Hydroxy_Carbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxy_Carbofuran Hydroxylation Phenolic_Metabolites Phenolic Metabolites (e.g., 7-phenol, 3-hydroxy-7-phenol) Carbofuran->Phenolic_Metabolites Hydrolysis & Oxidation Carbon_Pool Incorporation into Endogenous Compounds Dibutylamine->Carbon_Pool Keto_Carbofuran 3-Ketocarbofuran Hydroxy_Carbofuran->Keto_Carbofuran Oxidation Hydroxy_Carbofuran->Phenolic_Metabolites Hydrolysis & Oxidation Keto_Carbofuran->Phenolic_Metabolites Hydrolysis Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Phenolic_Metabolites->Conjugates Conjugation

Figure 1. Metabolic pathway of carbosulfan.

Quantitative Data on Carbosulfan Metabolism

The distribution and excretion of carbosulfan and its metabolites have been studied in various animal models. The majority of the administered dose is rapidly absorbed and excreted, primarily in the urine.

Excretion of Radiolabelled Carbosulfan in Rats
Label PositionDoseTimeframeUrine (%)Faeces (%)Expired Air (%)Total Excreted (%)
Phenyl-¹⁴CLow24h65.9 - 69.4---
Phenyl-¹⁴CHigh48-72h80 - 90--80 - 90
DBA-¹⁴CLow24h>50---
Carbonyl-¹⁴C-24h--3865 - 80

Data compiled from multiple sources.[1][5]

Residue Levels of Radiolabelled Carbosulfan in Rat Tissues
Label PositionTime after DosingTissueResidue Level (mg/kg carbosulfan equivalents)
Ring-¹⁴C & DBA-¹⁴C96 hoursBlood, Liver, Kidney, Lung, Heart, Spleen0.1 - 1.5
Carbonyl-¹⁴C48 hoursTissues0.6 - 9.6

Data from a study in female Sprague-Dawley rats.[1]

Experimental Protocols

The study of carbosulfan metabolism typically involves the use of radiolabeled compounds to trace the parent compound and its metabolites through the biological system.

Animal Metabolism Studies

A common experimental workflow for studying the metabolism of carbosulfan in animal models is as follows:

Experimental_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Administration of Radiolabelled Carbosulfan (e.g., ¹⁴C-phenyl or ¹⁴C-DBA) to test animals (e.g., rats) via oral gavage. Collection Collection of urine, faeces, and expired air at timed intervals. Dosing->Collection Tissue_Harvest Sacrifice of animals at study termination and harvesting of tissues (liver, kidney, fat, etc.). Collection->Tissue_Harvest Extraction Extraction of metabolites from samples using appropriate solvents. Tissue_Harvest->Extraction Separation Separation of metabolites using chromatographic techniques (HPLC, TLC). Extraction->Separation Identification Identification and quantification of metabolites using mass spectrometry (MS) and liquid scintillation counting (LSC). Separation->Identification Deuteration_Effect Deuteration Deuteration of Carbosulfan at a site of metabolic attack KIE Kinetic Isotope Effect (KIE) (Slower C-D bond cleavage) Deuteration->KIE Slower_Metabolism Decreased rate of metabolism for the specific pathway KIE->Slower_Metabolism Longer_HalfLife Potentially longer biological half-life of the parent compound Slower_Metabolism->Longer_HalfLife Altered_Profile Altered metabolite profile (Shunting to other pathways) Slower_Metabolism->Altered_Profile Altered_Toxicity Potentially altered toxicity profile Longer_HalfLife->Altered_Toxicity Altered_Profile->Altered_Toxicity

References

A Technical Guide to the Toxicological Profile of Carbosulfan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following data pertains to the active ingredient Carbosulfan. Carbosulfan-d18 is a deuterated, isotopically labeled form of Carbosulfan, primarily used as an analytical standard for research and not intended for therapeutic or diagnostic use.[1][2] Toxicological studies are conducted on the parent compound, and the toxicological profile of this compound is considered identical to that of Carbosulfan.

This document provides a comprehensive overview of the toxicological data for Carbosulfan, intended for researchers, scientists, and drug development professionals. The information is compiled from assessments by major regulatory bodies and peer-reviewed studies.

Mechanism of Action

Carbosulfan is a broad-spectrum carbamate insecticide.[3] Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Carbosulfan itself is a pro-pesticide, which undergoes metabolic activation in vivo. The primary mechanism involves the cleavage of the nitrogen-sulfur (N-S) bond, which releases its major, more potent metabolite, carbofuran.[5][6]

Carbofuran directly inhibits AChE by carbamylating the active site of the enzyme.[7][8] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing muscle overstimulation, paralysis, and ultimately, death in target organisms.[8][9]

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Synaptic Cleft cluster_2 Toxicological Outcome Carbosulfan Carbosulfan (Pro-insecticide) Metabolism Metabolic Activation (N-S Bond Cleavage) Carbosulfan->Metabolism Carbofuran Carbofuran (Active Metabolite) Metabolism->Carbofuran AChE Acetylcholinesterase (AChE) Carbofuran->AChE Inhibition Accumulation ACh Accumulation ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors ACh_release->ACh Normal Signal Transmission Toxicity Continuous Nerve Stimulation (Neurotoxicity) Accumulation->Toxicity

Carbosulfan's mechanism via acetylcholinesterase inhibition.

Toxicological Data Summary

The toxicological profile of Carbosulfan has been established through a range of studies assessing its effects following acute, short-term, and long-term exposure.

Carbosulfan is classified as highly toxic when administered orally.[3] Signs of toxicity are consistent with cholinesterase inhibition, including salivation, lacrimation, tremors, and diarrhea.[3][5]

Endpoint Species Route Value Reference
LD₅₀Rat (Male & Female)Oral90-250 mg/kg bw[3][10]
LD₅₀Rat (Male & Female, in corn oil)Oral138 mg/kg bw[5][11]
LD₅₀RabbitDermal>2000 mg/kg bw[3][10]
LC₅₀RatInhalation (4h)0.61 mg/L[3][10]

The primary effect observed in repeated-dose studies is the inhibition of cholinesterase activity.[3] In a long-term study in rats, pathological changes in the eye were also noted at higher doses.[10] Carbosulfan is not considered carcinogenic.[3][10]

Study Duration Species NOAEL (No-Observed-Adverse-Effect Level) Key Effects Observed at Higher Doses Reference
2-YearMouse2.5 mg/kg bw/dayReduced body weight, cholinesterase inhibition, spleen weight changes.[3][10]
2-YearRat1.0 mg/kg bw/dayCholinesterase inhibition, pathological eye changes (focal iris atrophy).[3][10]
6-MonthDog1.3 mg/kg bw/dayCholinesterase inhibition.[3][10]
Acute NeurotoxicityRat0.5 mg/kg bwBrain cholinesterase inhibition.[3]

Based on a wide range of in vitro and in vivo tests, Carbosulfan is considered unlikely to be genotoxic or pose a carcinogenic risk to humans.[3][10][11] While some studies have noted potential mutagenic effects at high doses, the overall weight of evidence from regulatory evaluations is negative.[3][12]

Carbosulfan has not been shown to be teratogenic in studies with rats or rabbits.[3] Reproductive and developmental effects were only observed at doses that also caused maternal toxicity.[3][5]

Study Type Species NOAEL (No-Observed-Adverse-Effect Level) Key Effects Observed at Higher Doses Reference
Three-Generation ReproductionRatParental: 1.3 mg/kg bw/dayPup: 1.3 mg/kg bw/dayDecreased body weight (parental); reduced litter size and pup weight (pup).[3]
Developmental ToxicityRatMaternal: 2 mg/kg bw/dayOffspring: 2 mg/kg bw/dayClinical signs and reduced body weight (maternal); reduced fetal body weight.[3]
Developmental ToxicityRabbit10 mg/kg bw/day (highest dose tested)No maternal or offspring toxicity observed.[3]

Experimental Protocols

Toxicological evaluations for substances like Carbosulfan follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Acute oral toxicity studies are designed to determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single high-level exposure. The general workflow is as follows:

  • Animal Selection and Acclimatization: Healthy, young adult laboratory animals (commonly Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.[13]

  • Fasting: Animals are fasted overnight prior to dosing to promote absorption of the test substance.

  • Dosing: The test substance is administered in a single dose via oral gavage. A control group receives the vehicle (e.g., corn oil) only.

  • Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period to identify any pathological changes.

  • Data Analysis: Mortality data is analyzed using appropriate statistical methods to calculate the LD₅₀ value.

Experimental_Workflow cluster_endpoints Data Collection start Study Initiation & Protocol Design acclimatization Animal Selection & Acclimatization (e.g., Rats) start->acclimatization grouping Randomization into Dose Groups (Control and Test Groups) acclimatization->grouping fasting Overnight Fasting grouping->fasting dosing Single Administration of Test Substance (Oral Gavage) fasting->dosing observation Clinical Observation (14 Days) dosing->observation mortality Mortality Checks observation->mortality bodyweight Body Weight Measurement observation->bodyweight clinicalsigns Clinical Signs Record observation->clinicalsigns necropsy Gross Necropsy (at termination or death) observation->necropsy analysis Statistical Analysis (LD₅₀ Calculation) mortality->analysis bodyweight->analysis clinicalsigns->analysis necropsy->analysis end Final Report & Conclusion analysis->end

Generalized workflow for an acute oral toxicity study.

These long-term studies (e.g., 2 years in rodents) assess the effects of repeated exposure over a significant portion of the animal's lifespan.

  • Dose Selection: Doses are selected based on results from shorter-term studies, aiming for a high dose that produces minimal toxicity, a low dose with no expected effects, and one or more intermediate doses.

  • Administration: The test substance is typically mixed into the daily diet and administered to the animals for the duration of the study.

  • In-life Monitoring: Animals are monitored daily for clinical signs. Body weight and food consumption are measured weekly.[5] Hematology and clinical chemistry parameters are evaluated at multiple time points.[5]

  • Pathology: At the end of the study, all animals undergo a full necropsy. Tissues and organs are weighed, and samples are collected for microscopic examination (histopathology).

  • Data Analysis: Data is analyzed to identify any treatment-related effects on survival, body weight, clinical pathology, organ weights, and tumor incidence to determine a NOAEL.

Absorption, Metabolism, and Excretion

Following oral administration in rats, Carbosulfan is rapidly and almost completely absorbed.[3] Elimination is also rapid, with 80-90% of the dose excreted in the urine within 48-72 hours.[3]

The metabolism is complex and occurs via two main pathways:

  • N-S Bond Cleavage: This "carbofuran pathway" yields carbofuran and dibutylamine.[6] Carbofuran is then further metabolized through hydrolysis and oxidation to products like 3-hydroxycarbofuran and various phenols.[5][6]

  • Sulfur Oxidation: This pathway leads to the formation of products like Carbosulfan sulfone.[5]

The metabolites of the dibutylamine moiety can enter the natural carbon pool in the body.[3] Repeated dosing may induce metabolic enzymes, leading to a faster rate of excretion.[10]

References

Methodological & Application

Application Note: High-Throughput Analysis of Carbosulfan in Complex Matrices using Carbosulfan-d18 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the insecticide Carbosulfan in complex matrices, such as fruits and vegetables. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates Carbosulfan-d18 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation, instrument response, and matrix effects. This document provides detailed protocols for sample extraction, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests.[1] Due to its potential toxicity and the formation of toxic metabolites like carbofuran, regulatory bodies have set maximum residue limits (MRLs) for Carbosulfan in various food commodities.[2][3] Accurate and reliable analytical methods are therefore essential for monitoring its presence in the food supply chain and for conducting environmental fate studies.

Isotope dilution mass spectrometry is a powerful technique for precise quantification in complex samples. By introducing a known amount of a stable isotope-labeled analog of the analyte (in this case, this compound) at the beginning of the analytical process, variations that occur during sample preparation and analysis can be effectively normalized. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, with the key difference being its mass-to-charge ratio (m/z).[4] this compound, with a CAS Number of 1189903-75-0 and a molecular formula of C₂₀H₁₄D₁₈N₂O₃S, serves as an excellent internal standard for the analysis of Carbosulfan.[5]

This application note details a method employing the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by HPLC-MS/MS analysis for the determination of Carbosulfan, with this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Carbosulfan analytical standard

  • This compound (CAS 1189903-75-0)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid

  • Ammonium formate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • QuEChERS extraction salts and dispersive solid-phase extraction (d-SPE) kits

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbosulfan and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Carbosulfan by serial dilution of the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality controls.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Clean-up (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned-up extract and dilute it with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

HPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor and product ions for Carbosulfan and this compound should be optimized. Example transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbosulfan381.2161.1221.1
This compound399.3161.1239.2

Data Presentation

The following tables summarize typical quantitative data for Carbosulfan analysis. These values are illustrative and may vary depending on the specific matrix and instrumentation.

Table 1: Method Performance Characteristics for Carbosulfan Analysis

ParameterTypical ValueReference
Linearity (R²)> 0.998[6]
Limit of Detection (LOD)0.001 - 10 µg/kg[6][7]
Limit of Quantification (LOQ)0.003 - 70 µg/kg[6][7]
Recovery55 - 103%[6][7]
Relative Standard Deviation (RSD)< 15%[7][8]

Table 2: Example of Carbosulfan and its Metabolites Analysis Data

AnalyteMatrixLOQ (µg/kg)Recovery (%)RSD (%)
CarbosulfanOranges1085-945-11
CarbofuranOranges1088-926-10
3-HydroxycarbofuranOranges1075-858-13
CarbosulfanDates0.00392-1031-9
CarbofuranDates0.00392-1031-9
3-HydroxycarbofuranDates0.0392-1031-9

Data synthesized from multiple sources for illustrative purposes.[6][7][8]

Visualization

Diagram 1: Experimental Workflow for Carbosulfan Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Homogenization IS_Spike Spike with This compound Sample->IS_Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup IS_Spike->Extraction Final_Extract Final Extract for Analysis Cleanup->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification (Internal Standard Calibration) MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for Carbosulfan analysis using an internal standard.

Diagram 2: Rationale for Using an Internal Standard

G cluster_variability Sources of Analytical Variability Sample_Prep Sample Preparation (e.g., recovery loss) Correction Correction of Variability & Accurate Quantification Sample_Prep->Correction Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Correction Instrument_Drift Instrumental Drift Instrument_Drift->Correction IS This compound (Internal Standard) IS->Correction

Caption: How an internal standard corrects for analytical variability.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Carbosulfan provides a highly accurate and precise method for the quantification of this pesticide in complex matrices. The detailed protocol presented here, based on the widely accepted QuEChERS sample preparation technique, offers a robust workflow for food safety and environmental monitoring laboratories. The incorporation of a stable isotope-labeled internal standard is a critical component of a high-quality analytical method, ensuring reliable data for regulatory compliance and risk assessment.

References

Application Note: High-Precision Quantification of Carbosulfan in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and highly accurate method for the determination of carbosulfan and its primary metabolite, carbofuran, in various food matrices using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, carbofuran-d3, ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development who require reliable quantification of carbosulfan residues.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil and foliar pests on crops such as citrus fruits, rice, and vegetables.[1][2] Due to its potential toxicity and the toxicity of its metabolites, particularly carbofuran, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for carbosulfan in food commodities.[3][4] Accurate and precise analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, offering high accuracy and precision.[5] The principle of IDMS involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical process. This internal standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis, thereby compensating for any losses or variations. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard.

This application note provides a detailed protocol for the analysis of carbosulfan using a QuEChERS extraction method and LC-MS/MS, incorporating carbofuran-d3 as an internal standard for accurate quantification.

Metabolic Pathway of Carbosulfan

Carbosulfan is metabolized in plants and animals primarily through two pathways: oxidation of the sulfur atom and cleavage of the nitrogen-sulfur bond to form carbofuran. Carbofuran is a major metabolite of toxicological concern and is often included in the residue definition for regulatory purposes. A simplified metabolic pathway is illustrated below.

Carbosulfan_Metabolism Carbosulfan Carbosulfan Carbofuran Carbofuran Carbosulfan->Carbofuran N-S Bond Cleavage Dibutylamine Dibutylamine Carbosulfan->Dibutylamine N-S Bond Cleavage 3-Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3-Hydroxycarbofuran Hydroxylation

Caption: Simplified metabolic pathway of carbosulfan.

Experimental Protocols

Principle of the Isotope Dilution Mass Spectrometry Method

The core of this method is the use of an isotopically labeled internal standard (IS), carbofuran-d3, which is added to the sample prior to extraction. The native carbosulfan and its metabolite carbofuran are co-extracted with the IS. The final quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This approach effectively mitigates errors arising from sample matrix effects and variability in extraction recovery.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Standards: Carbosulfan (≥98% purity), Carbofuran (≥98% purity), Carbofuran-d3 (isotopic purity ≥99%).

  • Equipment: High-speed blender or homogenizer, Centrifuge capable of ≥4000 rpm, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), LC-MS/MS system with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of carbosulfan and carbofuran reference standards into separate 10 mL volumetric flasks and dissolve in methanol.

  • Isotopically Labeled Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of carbofuran-d3 in methanol.

  • Intermediate Standard Mix (10 µg/mL): Prepare a mixed working standard solution of carbosulfan and carbofuran in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard mix with methanol to achieve concentrations ranging from 1 to 100 ng/mL. Fortify each calibration standard with the carbofuran-d3 internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Method)

The following workflow outlines the sample preparation procedure.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenize 10 g of sample B Add 10 mL Acetonitrile and Carbofuran-d3 Internal Standard A->B Spiking C Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) B->C D Vortex and Centrifuge C->D E Take an aliquot of the supernatant D->E Transfer F Add d-SPE sorbents (e.g., MgSO₄, PSA, C18) E->F G Vortex and Centrifuge F->G H Filter the supernatant G->H Transfer I Inject into LC-MS/MS H->I

Caption: Experimental workflow for carbosulfan analysis.

  • Sample Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) using a high-speed blender.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of the carbofuran-d3 internal standard solution.

    • Add 10 mL of acetonitrile.

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for samples with high fat and pigment content).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbosulfan 381.2161.120
381.2202.115
Carbofuran 222.1165.110
222.1123.125
Carbofuran-d3 (IS) 225.1168.110

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of carbosulfan and its metabolites in date palm fruit.[6]

Table 1: Method Validation Parameters

AnalyteLinearity (R²)LOD (µg/kg)LOQ (µg/kg)
Carbosulfan > 0.9990.0010.003
Carbofuran > 0.9990.0010.003
3-Hydroxycarbofuran > 0.9980.0110.03
3-Ketocarbofuran > 0.9990.0480.14
Dibutylamine > 0.9990.0010.003

Table 2: Recovery and Precision Data

AnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)
Carbosulfan 10955
Carbofuran 10984
3-Hydroxycarbofuran 10927
3-Ketocarbofuran 101039
Dibutylamine 101016

Discussion

The presented IDMS method provides a highly reliable and accurate means for the quantification of carbosulfan and its key metabolite, carbofuran, in food matrices. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement, as well as for variations in extraction efficiency, leading to improved data quality.

The QuEChERS sample preparation protocol is rapid, requires minimal solvent volumes, and is effective in removing a significant portion of matrix interferences. The subsequent LC-MS/MS analysis in MRM mode offers excellent selectivity and sensitivity, allowing for the detection and quantification of carbosulfan and its metabolites at levels well below the established MRLs in various food commodities.

The validation data demonstrates excellent linearity, low limits of detection and quantification, and high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.

Conclusion

The Isotope Dilution Mass Spectrometry method detailed in this application note, combining a QuEChERS extraction with LC-MS/MS analysis, is a powerful tool for the accurate and precise quantification of carbosulfan and its metabolites in food. The protocol is robust, sensitive, and reliable, making it highly suitable for implementation in food safety and analytical laboratories.

References

Application Note: Quantitative Analysis of Carbosulfan and its Metabolites in Food Matrices using Isotope Dilution LC-MS/MS with Carbosulfan-d18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. In environmental and biological systems, Carbosulfan degrades into more toxic metabolites, primarily carbofuran and 3-hydroxycarbofuran.[1][2][3] Due to the high acute toxicity of these degradation products, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for the sum of Carbosulfan and its metabolites in food products.[4]

Accurate quantification of these residues in complex food matrices presents a significant analytical challenge. Matrix components can cause signal suppression or enhancement in the mass spectrometer ion source, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as Carbosulfan-d18, in an isotope dilution mass spectrometry (IDMS) workflow is the gold standard for overcoming these challenges.[5][6] this compound is an ideal internal standard as it co-elutes with the native analyte and exhibits identical chemical and physical behavior during sample extraction, cleanup, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[5][7]

This document provides a detailed protocol for the simultaneous quantification of Carbosulfan, carbofuran, and 3-hydroxycarbofuran in food samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate insecticides, including Carbosulfan's active metabolite carbofuran, exert their toxic effect by inhibiting the acetylcholinesterase (AChE) enzyme. AChE is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By reversibly binding to the serine hydroxyl group in the active site of AChE, the carbamate forms a carbamylated enzyme complex.[8][9] This inactivation of AChE leads to an accumulation of acetylcholine, resulting in excessive stimulation of cholinergic receptors and disruption of the nervous system, which is ultimately lethal to the target pest.[10][11]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by Carbosulfan Metabolite ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Releases AChE_Inhibited Carbamylated AChE (Inactive) Carbosulfan Carbofuran (Carbosulfan Metabolite) Carbosulfan->AChE_Inhibited Reversible Inhibition ACh_Accum ACh Accumulation Receptor_Overstim Receptor Overstimulation ACh_Accum->Receptor_Overstim Continuous Stimulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Carbosulfan's active metabolite.

Overall Analytical Workflow

The analytical procedure begins with the homogenization of the food sample, followed by the addition of the this compound internal standard. A buffered QuEChERS extraction and cleanup procedure is then employed to isolate the target analytes from the matrix. The final extract is analyzed by LC-MS/MS, and the concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a matrix-matched calibration curve.

Workflow Sample 1. Sample Homogenization Spike 2. Internal Standard Spiking (this compound) Sample->Spike Add IS Extract 3. Acetonitrile Extraction & Salting-Out Spike->Extract QuEChERS Pouch Cleanup 4. Dispersive SPE (dSPE) Cleanup Extract->Cleanup Transfer Supernatant Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Inject Final Extract Quant 6. Data Quantification Analysis->Quant Calculate Ratios

Caption: General workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.

Detailed Experimental Protocol

This protocol is based on the widely adopted AOAC Official Method 2007.01 for pesticide residue analysis.[12]

1. Reagents and Materials

  • Analytical Standards: Carbosulfan (≥98%), Carbofuran (≥98%), 3-Hydroxycarbofuran (≥98%).

  • Internal Standard: this compound (isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • QuEChERS Materials:

    • Extraction Salts (for 15 g sample): 6 g anhydrous magnesium sulfate (MgSO₄), 1.5 g anhydrous sodium acetate (NaOAc). Packaged in pouches for convenience.

    • Dispersive SPE (dSPE) Cleanup Tubes (2 mL): Containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each analytical standard and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Mixed Standard (10 µg/mL): Combine appropriate volumes of the Carbosulfan, Carbofuran, and 3-Hydroxycarbofuran stock solutions and dilute with methanol.

  • Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards (1-100 ng/mL): Prepare a series of matrix-matched calibration standards by spiking aliquots of a blank matrix extract with the intermediate mixed standard and the working IS solution to achieve the desired concentrations.

3. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 15 ± 0.1 g of a homogenized fruit or vegetable sample into a 50 mL polypropylene centrifuge tube.[13] For dry samples, use 3 g and add 12 mL of reagent water, then let stand for 30 minutes to rehydrate.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound working IS solution to the sample.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of one QuEChERS extraction salt pouch (6 g MgSO₄, 1.5 g NaOAc). Immediately cap and shake vigorously for 1 minute. The mixture will separate into an upper acetonitrile layer and a lower aqueous layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract: Transfer an aliquot of the final supernatant into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Gradient: A typical gradient starts at 95% A, ramping to 98% B over several minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Example MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbosulfan381.2164.1221.1
Carbofuran222.1165.1122.1
3-Hydroxycarbofuran238.1181.1163.1
This compound (IS) 399.3 164.1 239.2

Note: Product ions for the internal standard are representative and should be optimized experimentally.

5. Quantification Quantification is performed using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the target analyte to the this compound internal standard against the concentration of the analyte in the matrix-matched standards. The concentration of the analyte in the sample is then calculated from this curve using its measured peak area ratio.

Quantitative Performance Data

The following tables summarize method performance data from various studies for the analysis of Carbosulfan and its metabolites in different food matrices.

Table 2: Method Performance in Oranges [1][3]

AnalyteLOQ (µg/kg)Recovery (%)RSD (%)
Carbosulfan1 - 1060 - 94< 15
Carbofuran1 - 1060 - 94< 15
3-Hydroxycarbofuran1 - 1060 - 94< 15

Table 3: Method Performance in Rice Ecosystem (Brown Rice, Straw, Soil) [14]

AnalyteLOQ (mg/kg)Recovery (%)RSD (%)
Carbosulfan0.009 - 0.01672 - 1052.0 - 8.8
Carbofuran0.013 - 0.02572 - 1052.0 - 8.8
3-Hydroxycarbofuran0.031 - 0.03972 - 1052.0 - 8.8

Table 4: Method Performance in Tea [15]

AnalyteLOQ (mg/kg)Recovery (%)RSD (%)
Carbosulfan0.00570 - 120< 6

LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

References

LC-MS/MS protocol for Carbosulfan-d18 detection

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS protocol for the detection and quantification of Carbosulfan using its deuterated internal standard, Carbosulfan-d18, provides a robust and sensitive method for researchers and analytical scientists. This application note details a complete workflow, from sample preparation using the QuEChERS methodology to the specific instrumental parameters for accurate analysis.

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide and nematicide used to control a variety of soil-dwelling and foliar pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Carbosulfan in various food commodities. Carbosulfan can metabolize or degrade to form carbofuran, which is often more toxic than the parent compound.[1][2] Therefore, highly sensitive and selective analytical methods are required to monitor its presence and ensure food safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and robustness. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the extraction and analysis of Carbosulfan from a representative food matrix using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection.

Experimental Protocols

Materials and Reagents
  • Standards: Carbosulfan (≥98% purity), this compound (isotopic purity ≥99%).

  • Solvents: Acetonitrile, Methanol (both LC-MS grade), Reagent-grade water (18 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (≥99%).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. (Pre-weighed packets conforming to EN 15662 are recommended).[3][4]

  • Dispersive SPE (d-SPE): Tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with high pigment content (e.g., leafy greens), graphitized carbon black (GCB) may be included.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Carbosulfan and this compound standards individually in 10 mL of methanol. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions 1:100 in acetonitrile.

  • Working Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate Carbosulfan solution in a 1:1 mixture of acetonitrile and water. Spike each standard with the this compound intermediate solution to a constant final concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol)

This protocol is suitable for high-moisture food matrices like fruits and vegetables.[4][5]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the this compound intermediate solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).[3]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE cleanup tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

  • Preparation for Injection:

    • Transfer 1 mL of the final, cleaned extract into a new tube.

    • Acidify with 5 µL of formic acid to improve the stability of carbamate pesticides.

    • Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Parameters
ParameterValue
LC System UPLC / UHPLC System
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)
Table 2: Mass Spectrometry (MS/MS) Parameters
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 400°C
Desolvation Gas Flow 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Carbosulfan and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Carbosulfan 381.2222.15015Quantifier
381.2160.15020Qualifier[6]
This compound (IS) 399.2222.15015Quantifier
399.2178.15020Qualifier

Note: The transition to m/z 222.1 corresponds to the formation of the carbofuran fragment, which is a primary and stable product ion. The transitions for the deuterated standard are predicted based on the fragmentation of the parent compound and the location of the deuterium labels on the dibutylamino moiety.

Method Performance and Data

The described method demonstrates excellent performance for the quantification of Carbosulfan.

Table 4: Summary of Method Validation Data
ParameterTypical Performance
Linearity Range 1 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.004 mg/kg[7]
Limit of Quantification (LOQ) 0.01 mg/kg
Accuracy (Recovery %) 85% - 110%
Precision (RSD %) < 15%[8]

Visualizations

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Carbosulfan Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (10 g) Spike 2. Spike Internal Standard (this compound) Sample->Spike Extract 3. Acetonitrile Extraction (QuEChERS Salts) Spike->Extract Cleanup 4. Dispersive SPE Cleanup (PSA Sorbent) Extract->Cleanup Final 5. Filter & Inject Cleanup->Final LC 6. UHPLC Separation (C18 Column) Final->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Quant 8. Quantification (Internal Standard Calibration) MS->Quant

Caption: Workflow for Carbosulfan analysis using QuEChERS and LC-MS/MS.

Carbosulfan Metabolic Pathway

G Figure 2. Primary Metabolic Pathway of Carbosulfan Carbosulfan Carbosulfan Carbofuran Carbofuran (Toxic Metabolite) Carbosulfan->Carbofuran  Hydrolysis (N-S Cleavage) DBA Dibutylamine Carbosulfan->DBA OH_Carbofuran 3-Hydroxycarbofuran Carbofuran->OH_Carbofuran Oxidation Keto_Carbofuran 3-Ketocarbofuran OH_Carbofuran->Keto_Carbofuran Oxidation

References

Application Notes and Protocols for Environmental Water Testing Using Carbosulfan-d18

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control a variety of soil and foliar pests. Due to its potential to contaminate water sources through runoff and leaching, monitoring its presence in environmental water samples is crucial for assessing environmental health and ensuring regulatory compliance. The use of an isotopically labeled internal standard, such as Carbosulfan-d18, is the gold standard for quantitative analysis by mass spectrometry. This method, known as isotope dilution mass spectrometry (IDMS), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of carbosulfan in environmental water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

A known amount of this compound is added to the water sample as an internal standard (IS). The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Carbosulfan is quantified by comparing the peak area ratio of the native analyte to that of the isotopically labeled internal standard against a calibration curve prepared with known concentrations of carbosulfan and a constant concentration of this compound.

Physicochemical Properties

A table summarizing the key physicochemical properties of Carbosulfan and its deuterated analog is presented below.

PropertyCarbosulfanThis compound
CAS Number 55285-14-81189903-75-0[3]
Molecular Formula C₂₀H₃₂N₂O₃SC₂₀H₁₄D₁₈N₂O₃S[3][4]
Molecular Weight 380.54 g/mol [4]398.66 g/mol [3][4]
Appearance Viscous brown liquidPale Yellow Oil[5]
Solubility Water: 0.3 mg/L. Soluble in most organic solvents.Chloroform[5]

Experimental Protocols

Materials and Reagents
  • Standards:

    • Carbosulfan (≥98% purity)

    • This compound (isotopic purity ≥99%)

  • Solvents (HPLC or LC-MS grade):

    • Methanol

    • Acetonitrile

    • Water

    • Formic acid (≥98%)

    • Ammonium formate

  • Reagents:

    • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE):

    • C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges (e.g., 500 mg, 6 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Carbosulfan and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with methanol.

  • Working Calibration Standards (0.1 - 100 ng/mL):

    • Prepare a series of calibration standards by appropriate dilution of the Carbosulfan intermediate stock solution in a suitable solvent (e.g., 90:10 water:methanol).

    • Spike each calibration standard with the this compound intermediate solution to a constant final concentration (e.g., 10 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound intermediate stock solution to a concentration of 100 ng/mL in methanol.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles.

    • Store samples at 4°C and analyze as soon as possible.

  • Fortification with Internal Standard:

    • Measure 500 mL of the water sample into a clean glass container.

    • Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL this compound to achieve a final concentration of 10 ng/L).

    • Mix thoroughly.

  • SPE Cartridge Conditioning:

    • Condition the C18 or HLB SPE cartridge by passing the following solvents in sequence:

      • 5 mL of methanol

      • 5 mL of reagent water

  • Sample Loading:

    • Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained analytes with 2 x 5 mL of methanol or a suitable elution solvent into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrument used.

ParameterRecommended Condition
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

MRM Transitions

The following table provides suggested MRM transitions for Carbosulfan and proposed transitions for this compound. The precursor ion for this compound is shifted by +18 Da due to the 18 deuterium atoms. The product ions are likely to be similar to the native compound, but this must be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Carbosulfan (Quantifier) 381.2161.120100
Carbosulfan (Qualifier) 381.2205.115100
This compound (IS) 399.2161.120100

Note: The optimal collision energies and product ions for this compound must be determined by direct infusion of the standard into the mass spectrometer.

Data Presentation and Quality Control

Method Performance Characteristics

The following table presents typical performance data that should be established during method validation. The values presented here are illustrative based on similar pesticide analysis methods.

ParameterTarget Value
Linearity (R²) > 0.995
Limit of Detection (LOD) < 1 ng/L
Limit of Quantification (LOQ) < 5 ng/L
Recovery 70 - 120%
Precision (RSD) < 15%
Matrix Effect 80 - 120% (compensated by IS)
Quality Control
  • Method Blank: A reagent water sample carried through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of carbosulfan to assess method accuracy.

  • Internal Standard Response: The peak area of this compound should be monitored in all samples to ensure consistency of the extraction and instrument performance.

Visualizations

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 500 mL Water Sample B Spike with This compound (IS) A->B C Solid-Phase Extraction (C18 or HLB) B->C D Elution C->D E Concentration & Reconstitution D->E F LC-MS/MS Analysis (MRM Mode) E->F Inject 1 mL Extract G Quantification using Isotope Dilution F->G H Final Concentration Report G->H IsotopeDilution cluster_sample In the Sample cluster_process During Sample Processing & Analysis cluster_ms Mass Spectrometer Detection cluster_quant Quantification Analyte Carbosulfan (Unknown Amount) Loss Analyte & IS are lost proportionally during extraction and ionization Analyte->Loss IS_added This compound (Known Amount Added) IS_added->Loss Ratio Measure Peak Area Ratio (Carbosulfan / this compound) Loss->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Result Accurate Concentration of Carbosulfan CalCurve->Result

References

Application Notes and Protocols: Preparation of Carbosulfan-d18 Working Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of working standard solutions of Carbosulfan-d18. The protocol is intended for use by qualified personnel in a laboratory setting. Adherence to safety guidelines is paramount when handling this compound.

Introduction

This compound is the deuterated form of Carbosulfan, a broad-spectrum carbamate insecticide. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards like this compound are crucial for use as internal standards to ensure accurate quantification of the target analyte by correcting for matrix effects and variations during sample preparation and analysis. The proper preparation of accurate and stable working standard solutions is a critical first step for any quantitative analysis.

Physicochemical Data and Safety Precautions

A summary of the relevant properties of Carbosulfan, which are expected to be analogous to this compound, is provided below.

PropertyValue
Appearance Orange to brown clear, viscous liquid.[1]
Solubility Miscible with xylene, hexane, chloroform, dichloromethane, ethanol, and acetone. Slightly soluble in water (0.3 ppm).[1]
Storage Temperature 2-8°C.[2]
Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects).[2]
Precautionary Statements P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor).[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with splash protection, and a laboratory coat are required.[2][3] All handling of the neat standard and concentrated solutions should be performed in a certified chemical fume hood.

Experimental Protocol: Preparation of Working Standard Solutions

This protocol outlines the steps for preparing a stock solution and subsequent serial dilutions to obtain working standard solutions of this compound.

Materials:

  • This compound analytical standard (neat)

  • Acetone (or other suitable solvent like acetonitrile or methanol), analytical grade

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials with screw caps for storage

  • Vortex mixer

  • Analytical balance (readable to at least 0.1 mg)

Procedure:

3.1. Preparation of Stock Solution (e.g., 1000 µg/mL)

  • Equilibration: Allow the vial containing the neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the neat this compound standard into a tared weighing boat or directly into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small volume of the chosen solvent (e.g., acetone) to the volumetric flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume: Once the standard is completely dissolved, fill the volumetric flask to the calibration mark with the solvent.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous. A brief vortexing step can also be applied.

  • Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C.

3.2. Preparation of Intermediate and Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution. The following is an example of a dilution series.

  • Intermediate Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and homogenize the solution.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Label a series of volumetric flasks for the desired concentrations.

    • Use the 100 µg/mL intermediate solution to prepare the higher concentration working standards.

    • For lower concentrations, an additional intermediate dilution step may be necessary to minimize pipetting errors.

    • Calculate the required volume of the stock or intermediate solution for each working standard using the formula: C1V1 = C2V2 (where C is concentration and V is volume).

    • Pipette the calculated volume into the appropriately labeled volumetric flask and dilute to the mark with the solvent.

    • Homogenize each working standard solution thoroughly.

    • Transfer each working solution to a separate, clearly labeled amber glass vial for storage.

Workflow Diagram

The following diagram illustrates the preparation workflow from the neat standard to the final working solutions.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Intermediate Solution cluster_2 Preparation of Working Standard Solutions cluster_3 Storage neat Neat this compound Standard weigh Weigh 10 mg of Standard neat->weigh Equilibrate to RT dissolve Dissolve in Acetone in 10 mL Volumetric Flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock Dilute to Volume & Homogenize stock_ref storage Store all solutions at 2-8°C in labeled amber vials stock->storage intermediate Intermediate Solution (100 µg/mL) intermediate_ref intermediate->storage dilute_intermediate Pipette 1 mL of Stock into 10 mL Volumetric Flask dilute_intermediate->intermediate Dilute to Volume & Homogenize stock_ref->dilute_intermediate working_standards Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) working_standards->storage serial_dilution Perform Serial Dilutions from Intermediate Solution serial_dilution->working_standards Dilute to Volume & Homogenize intermediate_ref->serial_dilution

Caption: Workflow for the preparation of this compound working standard solutions.

References

Application of Carbosulfan-d18 in Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbosulfan is a broad-spectrum carbamate insecticide used to control soil-dwelling and foliar pests on a variety of crops. Understanding its metabolic fate in plants is crucial for assessing food safety, environmental impact, and the efficacy of the pesticide. Isotope-labeled compounds are invaluable tools in such studies, providing a means to trace the uptake, translocation, distribution, and transformation of the parent compound and its metabolites. Carbosulfan-d18, a deuterated analog of Carbosulfan, serves as an excellent internal standard for quantitative analysis using mass spectrometry-based methods. Its use significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response. While radiolabeled compounds like 14C-Carbosulfan are traditionally used to elucidate metabolic pathways, deuterated standards are critical for generating reliable quantitative data on residue levels in complex plant matrices.

This document provides detailed application notes and protocols for the use of this compound in plant metabolism studies, focusing on its application as an internal standard for the quantification of Carbosulfan and its primary metabolites.

Metabolic Pathway of Carbosulfan in Plants

Studies in various plants, including maize, oranges, and cotton, have elucidated the primary metabolic pathways of Carbosulfan.[1][2][3][4] The metabolism primarily involves the cleavage of the sulfur-nitrogen bond, leading to the formation of its major and more toxic metabolite, carbofuran.[1][2][3] Carbofuran is then further metabolized through hydroxylation and oxidation.

The key metabolic steps are:

  • Transformation to Carbofuran: Carbosulfan is rapidly metabolized to carbofuran.[1][2]

  • Hydroxylation: Carbofuran is hydroxylated to form 3-hydroxycarbofuran.[1][2]

  • Oxidation: Further oxidation can lead to the formation of 3-ketocarbofuran.[5][6]

  • Formation of Phenolic Metabolites: Cleavage of the carbamate ester bond can result in the formation of various phenolic derivatives.[4][5]

  • Conjugation: The metabolites can be conjugated with plant components like sugars to form water-soluble conjugates.[2]

Carbosulfan_Metabolism Carbosulfan Carbosulfan Carbofuran Carbofuran Carbosulfan->Carbofuran S-N bond cleavage Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Hydroxylation Phenolic_Metabolites Phenolic Metabolites Carbofuran->Phenolic_Metabolites Hydrolysis Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Conjugates Conjugates Hydroxycarbofuran->Conjugates Conjugation

Caption: Metabolic pathway of Carbosulfan in plants.

Quantitative Data Summary

The distribution of Carbosulfan and its metabolites can vary significantly between different plant parts. The following table summarizes typical distribution patterns observed in studies.

CompoundPlant PartTypical Residue Levels/DistributionReference
Carbosulfan RootsHigh concentration, indicating limited translocation.[1]
Shoots/LeavesGenerally low levels.[1]
Carbofuran RootsMajor metabolite found in roots.[1]
Shoots/LeavesTranslocated from roots, found in aerial parts.[1]
3-Hydroxycarbofuran Shoots/LeavesFound in shoots and leaves, indicating upward translocation.[1][2]

Experimental Protocols

The following protocols describe a typical workflow for a plant metabolism study using Carbosulfan, with this compound as an internal standard for quantitative analysis.

Experimental_Workflow cluster_treatment Plant Treatment cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Plant_Growth 1. Grow target plants (e.g., maize, oranges) Application 2. Apply Carbosulfan (soil or foliar) Plant_Growth->Application Harvesting 3. Harvest plant tissues (roots, stems, leaves, fruit) at different time points Application->Harvesting Homogenization 4. Homogenize plant samples Harvesting->Homogenization Extraction 5. Extract with organic solvent (e.g., acetonitrile, ethyl acetate) Homogenization->Extraction Spiking 6. Spike with this compound (Internal Standard) Extraction->Spiking Cleanup 7. Clean up extract using QuEChERS or SPE Spiking->Cleanup LCMS 8. Analyze by LC-MS/MS Cleanup->LCMS Quantification 9. Quantify Carbosulfan and metabolites using this compound for calibration LCMS->Quantification

Caption: Experimental workflow for plant metabolism study.

Plant Treatment
  • Plant Material: Grow the desired plant species (e.g., maize, orange seedlings) under controlled greenhouse conditions.

  • Application of Carbosulfan: Apply a known concentration of a commercial formulation of Carbosulfan to the soil or as a foliar spray, depending on the study's objective. Include a control group of plants that are not treated.

Sample Collection
  • Time Points: Collect samples at various time intervals after application (e.g., 0, 1, 3, 7, 14, and 28 days) to monitor the dissipation of the parent compound and the formation of metabolites.

  • Tissue Separation: Separate the plants into different parts such as roots, stems, leaves, and fruits to study the translocation and distribution of the residues.

Sample Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient procedure for extracting pesticide residues from plant matrices.[7][8][9]

  • Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. This is a critical step for accurate quantification.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at 3000-4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and MgSO4.

    • Vortex for 30 seconds and centrifuge at high speed for 2-5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is typically used for the sensitive and selective quantification of Carbosulfan and its metabolites.[5][6][7]

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Carbosulfan, its metabolites, and this compound need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Carbosulfan 381.2164.1221.1
Carbofuran 222.1165.1122.1
3-Hydroxycarbofuran 238.1181.1163.1
This compound 399.3164.1239.2

Note: The exact m/z values for this compound will depend on the position and number of deuterium atoms. The values in the table are illustrative. The MRM transitions should be optimized empirically.

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of Carbosulfan and its metabolites, each spiked with a constant concentration of this compound.

  • Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte to generate the calibration curve. Use this curve to determine the concentration of Carbosulfan and its metabolites in the plant samples. The use of the isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for matrix-induced suppression or enhancement of the signal in the mass spectrometer.[10]

The use of this compound as an internal standard is essential for the accurate and reliable quantification of Carbosulfan and its metabolites in complex plant matrices. The protocols outlined in this document provide a robust framework for conducting plant metabolism studies. By understanding the fate of Carbosulfan in agricultural systems, researchers and regulatory agencies can better assess the potential risks to consumers and the environment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Carbosulfan-d18 in QuEChERS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the internal standard Carbosulfan-d18 during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound in QuEChERS?

Low recovery of this compound is typically attributed to several factors, primarily its chemical instability and interactions with the sample matrix and QuEChERS components. Key causes include:

  • Degradation: Carbosulfan is known to be unstable and can degrade to its metabolite, carbofuran.[1][2] This degradation can be influenced by pH, temperature, and storage conditions.[1][3]

  • Adsorption to Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents, particularly graphitized carbon black (GCB), can adsorb planar analytes like carbamates, leading to reduced recovery.[4][5]

  • Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound, causing signal suppression or enhancement.[6][7]

  • Improper Sample Hydration: For samples with low moisture content, inadequate hydration can lead to poor extraction efficiency.[4][8]

  • pH of the Extraction Solvent: Carbosulfan is susceptible to hydrolysis, especially under acidic conditions, which can lead to its degradation to carbofuran.[9][10]

Q2: How does the choice of d-SPE sorbent affect this compound recovery?

The selection of d-SPE sorbents is critical for effective cleanup and optimal recovery. Different sorbents target specific matrix components, but can also impact the recovery of the target analyte.

  • Primary Secondary Amine (PSA): Commonly used to remove sugars, fatty acids, and organic acids.[11] However, PSA can increase the pH of the extract, which may affect the stability of certain pesticides.[12]

  • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols.[11] However, it is known to cause low recovery of planar pesticides, which can include some carbamates.[4][5]

  • C18 (Octadecylsilane): Used to remove non-polar interferences like fats and oils.[5]

It is crucial to select a sorbent combination that effectively cleans the matrix without significantly retaining this compound.

Q3: Can the type of sample matrix influence the recovery of this compound?

Yes, the sample matrix plays a significant role in the recovery of this compound. Different matrices have varying compositions of fats, pigments, sugars, and other components that can interfere with the extraction process. For example, high-fat matrices may require the use of C18 in the cleanup step to remove lipids that could otherwise interfere with the analysis.[13] Similarly, highly pigmented samples may necessitate the use of GCB, but its potential for analyte loss must be considered.[4] The interaction between the matrix and the analyte can lead to matrix effects, which can either suppress or enhance the analytical signal.[7][14]

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound 1. Control pH: Use a buffered QuEChERS method (e.g., EN 15662 with citrate buffer) to maintain a stable pH.[15] Avoid highly acidic conditions during extraction.[9][10] 2. Maintain Cold Chain: Perform extraction and cleanup steps at low temperatures (e.g., using pre-chilled solvents and centrifuging at 4°C) to minimize degradation.[10] 3. Analyze Samples Promptly: Analyze the final extracts as soon as possible after preparation to prevent storage-related degradation.[3]Improved stability and recovery of this compound.
Adsorption to d-SPE Sorbents 1. Optimize Sorbent Amount: Reduce the amount of GCB used in the d-SPE step or use a sorbent combination with a lower GCB content.[5] 2. Evaluate Alternative Sorbents: Test alternative sorbents like Z-Sep or different carbon-based materials that may have a lower affinity for this compound.[5]Increased recovery by minimizing analyte loss during cleanup.
Matrix Effects 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure to compensate for signal suppression or enhancement.[4] 2. Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analytical signal.More accurate quantification of this compound.
Incomplete Extraction 1. Ensure Proper Hydration: For dry samples (e.g., cereals, dried herbs), add an appropriate amount of water before adding the extraction solvent to ensure at least 80% hydration.[4][8] 2. Optimize Shaking/Vortexing: Ensure vigorous and sufficient shaking during the extraction and cleanup steps to facilitate partitioning of the analyte into the solvent.Enhanced extraction efficiency from the sample matrix.
Quantitative Data Summary

The following table summarizes recovery data for carbamates, including Carbosulfan, from various studies using the QuEChERS method. This data can serve as a benchmark for expected recovery rates.

Analyte Matrix QuEChERS Method Recovery (%) Relative Standard Deviation (RSD) (%) Reference
CarbosulfanDatesModified QuEChERS with d-SPE Kit 289-1031-8[6]
14 CarbamatesDatesValidated QuEChERS Method88-1061-11[6]
CarbosulfanTeaModified QuEChERS with PSA, GCB, C1870-120<6[16]
Carbosulfan & MetabolitesDatesHPLC-MS/MS and QuEChERS92-1031-9[17][18]
47 Pesticides (including Carbamates)Edible InsectsOptimized QuEChERS70-120<20[19][20]

Experimental Protocols

General QuEChERS Protocol (EN 15662)

This protocol provides a general workflow for QuEChERS extraction. Modifications may be necessary based on the specific matrix and analytical requirements.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the sample.

  • Hydration (for dry samples): If the sample has low moisture content, add an appropriate volume of water to achieve at least 80% hydration.[4]

  • Solvent Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add the EN 15662 salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shaking: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA, and/or C18/GCB).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

Troubleshooting_Workflow start Low Recovery of This compound Detected check_degradation Investigate Potential Degradation start->check_degradation check_adsorption Evaluate d-SPE Sorbent Adsorption start->check_adsorption check_matrix Assess Matrix Effects start->check_matrix check_extraction Verify Extraction Efficiency start->check_extraction solution_degradation Control pH with Buffers Maintain Cold Chain Analyze Promptly check_degradation->solution_degradation Degradation Suspected solution_adsorption Reduce/Optimize GCB Amount Test Alternative Sorbents check_adsorption->solution_adsorption Adsorption Likely solution_matrix Use Matrix-Matched Standards Dilute Final Extract check_matrix->solution_matrix Matrix Effects Observed solution_extraction Ensure Proper Sample Hydration Optimize Shaking/Vortexing check_extraction->solution_extraction Inefficient Extraction end Recovery Improved solution_degradation->end solution_adsorption->end solution_matrix->end solution_extraction->end

Caption: A flowchart for troubleshooting low this compound recovery.

Factors Influencing this compound Recovery in QuEChERS

This diagram outlines the key factors that can impact the recovery of this compound during the QuEChERS procedure.

Factors_Influencing_Recovery main This compound Recovery factor_ph pH of Extraction factor_ph->main factor_temp Temperature factor_temp->main factor_sorbent d-SPE Sorbent Choice (PSA, GCB, C18) factor_sorbent->main factor_matrix Sample Matrix Composition factor_matrix->main factor_hydration Sample Hydration factor_hydration->main factor_storage Extract Storage Time & Conditions factor_storage->main

Caption: Key factors affecting this compound recovery in QuEChERS.

References

Technical Support Center: Matrix Effects on Carbosulfan-d18 Signal in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects on the signal of Carbosulfan-d18, a common internal standard, during liquid chromatography-mass spectrometry (LC-MS) analysis. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on signal suppression or enhancement of this compound in various matrices.

Issue 1: Poor Reproducibility or Inaccurate Quantification of Carbosulfan Using this compound Internal Standard

Question: My calibration curve is non-linear, or my QC samples are failing, suggesting the this compound is not adequately compensating for matrix effects. What should I do?

Answer:

This issue often arises from differential matrix effects between the analyte (Carbosulfan) and the internal standard (this compound). While stable isotope-labeled internal standards (SIL-IS) are designed to co-elute and experience the same ionization effects as the analyte, this is not always the case.

Possible Causes and Solutions:

  • Chromatographic Separation of Analyte and Internal Standard: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the kinetic isotope effect.[1][2] If this separation occurs in a region of the chromatogram with steep changes in co-eluting matrix components, the analyte and internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate results.[2]

    • Solution: Optimize your chromatographic method to ensure complete co-elution of Carbosulfan and this compound. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.

  • High Concentration of Matrix Components: Complex matrices like plasma, urine, or soil contain high concentrations of endogenous substances (e.g., phospholipids, salts, humic acids) that can compete with the analyte and internal standard for ionization.[3]

    • Solution 1: Improve Sample Preparation: Enhance your sample clean-up to remove more interfering components. The choice of technique depends on the matrix.

      • For Plasma/Serum: Phospholipids are a major cause of ion suppression.[4] Consider techniques beyond simple protein precipitation. Solid-Phase Extraction (SPE) or specialized phospholipid removal plates/cartridges can be more effective.[4]

      • For Urine: Dilution ("dilute-and-shoot") can be a simple and effective way to reduce the concentration of matrix components.[5] However, this may compromise sensitivity. SPE is also a viable option for more thorough clean-up.[5]

      • For Soil: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective for multi-residue pesticide analysis in soil.[6][7][8] The clean-up step in QuEChERS, often using a combination of sorbents like PSA, C18, and GCB, can be tailored to the specific soil type to remove interfering substances.[6][7]

    • Solution 2: Matrix-Matched Calibration: Prepare your calibration standards and QCs in a blank matrix extract that has been processed in the same way as your samples. This helps to ensure that the standards experience the same matrix effects as the unknown samples.

Issue 2: Significant Signal Suppression or Enhancement Observed for this compound

Question: I've performed a post-extraction addition experiment and see a significant matrix effect (e.g., >20% suppression or enhancement) on the this compound signal. How can I mitigate this?

Answer:

Observing a matrix effect is common, especially in complex biological or environmental samples. The goal is to reduce it or ensure it is consistent and corrected for.

Mitigation Strategies:

  • Optimize Sample Preparation: As detailed in Issue 1, a more rigorous clean-up is the most effective way to reduce matrix effects. A comparison of common techniques is provided in the table below.

  • Chromatographic Optimization: Modify your LC method to separate this compound from the region where most matrix components elute. This is often at the beginning and end of the chromatogram.

  • Change Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrumentation allows, testing your method with an APCI source may show a significant reduction in matrix effects.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering components, thereby lessening the matrix effect. However, be mindful of the impact on the limit of quantification (LOQ).

Frequently Asked Questions (FAQs)

Q1: What is a typical matrix effect for Carbosulfan?

A1: The matrix effect is highly dependent on the matrix itself, the sample preparation method, and the LC-MS conditions. There is no single "typical" value. However, published studies on the non-deuterated Carbosulfan provide some examples. In a study on date palm fruit using a QuEChERS method, a slight signal enhancement of +3.46% was observed for Carbosulfan.[9] In another study on dates, a soft signal suppression of -4.46% was reported.[10]

Q2: Will this compound perfectly compensate for the matrix effects on Carbosulfan?

A2: Ideally, yes, but not always in practice. A deuterated internal standard is the best tool available to correct for variations in extraction recovery, injection volume, and ionization efficiency.[2][11] However, as mentioned in the troubleshooting guide, issues like chromatographic separation between the analyte and the SIL-IS can lead to differential matrix effects.[2] It is crucial to validate this for your specific matrix and method.

Q3: My method involves the analysis of Carbosulfan and its main metabolite, Carbofuran. Can I use this compound as an internal standard for both?

A3: It is not recommended. An ideal internal standard should be structurally and chemically as similar as possible to the analyte. While this compound is excellent for Carbosulfan, it is not a suitable internal standard for Carbofuran because their chemical structures and chromatographic behaviors are different. For accurate quantification of Carbofuran, you should use a corresponding stable isotope-labeled internal standard, such as Carbofuran-d3.

Q4: What is the QuEChERS method and why is it recommended for soil and food matrices?

A4: QuEChERS is a sample preparation method that involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a clean-up step called dispersive solid-phase extraction (d-SPE).[6][7] It is popular for pesticide residue analysis in complex matrices like soil and food because it is fast, uses minimal solvent, and is effective at removing a wide range of interferences like fats, pigments, and sugars.[6][7][10][12]

Quantitative Data on Matrix Effects

The following tables summarize matrix effect data for Carbosulfan and its metabolites from a published study. While this data is for the non-deuterated compounds, it illustrates the type and magnitude of effects that can be encountered. A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Table 1: Matrix Effect of Carbosulfan and Metabolites in Date Palm Fruit Matrix [9]

CompoundMatrix Effect (%)
Carbosulfan+3.46
Carbofuran-16.43
Dibutylamine+8.88
Carbofuran-3-hydroxy+0.14
Carbofuran-3-keto+17.09

Table 2: Matrix Effect of Carbamates in Date Matrix [10]

CompoundMatrix Effect (%)
Carbosulfan-4.46
Carbaryl-4.98
Propoxur-3.29
Bendiocarb-0.96
Other Carbamates+0.28 to +13.26

Experimental Protocols

Protocol 1: QuEChERS Method for Carbosulfan in Date Palm Fruit

This protocol is adapted from a validated method for the analysis of Carbosulfan and its metabolites in dates.[9]

  • Sample Homogenization: Homogenize 50 g of pitted dates with 75 mL of cold purified water in a food processor to form a paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Add the internal standard (this compound).

    • Dilute as necessary with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: General Protein Precipitation for Plasma

This is a common, though less clean, method for preparing plasma samples.

  • Precipitation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an LC vial for injection.

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Problem Potential Problem Point Sample Biological or Environmental Sample IS_Spike Spike with This compound (IS) Sample->IS_Spike Extraction Extraction (e.g., QuEChERS, PPT) IS_Spike->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup Final_Extract Final Extract (Analyte + IS + Matrix) Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection ESI Ionization Source (ESI) LC_Separation->ESI MS_Detection MS/MS Detection ESI->MS_Detection Matrix_Interference Matrix Interference (Ion Suppression/ Enhancement) ESI->Matrix_Interference Affects Ionization Data Data Acquisition (Analyte/IS Ratio) MS_Detection->Data Troubleshooting_Logic Start Inaccurate Results or Poor Reproducibility Check_Coelution Check Analyte/IS Chromatographic Co-elution Start->Check_Coelution Optimize_LC Optimize LC Method: - Adjust Gradient - Change Column Check_Coelution->Optimize_LC No Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_Coelution->Assess_ME Yes Optimize_LC->Assess_ME Improve_Cleanup Improve Sample Clean-up: - Use SPE or QuEChERS - Add specific sorbents Assess_ME->Improve_Cleanup High ME End Accurate Quantification Assess_ME->End Low ME Matrix_Match Use Matrix-Matched Calibrants Improve_Cleanup->Matrix_Match Matrix_Match->End

References

How to minimize Carbosulfan-d18 degradation during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of Carbosulfan-d18 during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a deuterated form of Carbosulfan, a broad-spectrum insecticide. In analytical chemistry, isotopically labeled compounds like this compound are frequently used as internal standards. For accurate quantification of the target analyte (Carbosulfan), it is crucial that the internal standard (this compound) behaves identically to the analyte throughout the extraction and analysis process. If this compound degrades, it will lead to an inaccurate calculation of the native Carbosulfan concentration in the sample.

Q2: What are the primary degradation products of Carbosulfan?

The primary degradation of Carbosulfan involves the cleavage of the N-S bond, leading to the formation of Carbofuran.[1] Carbofuran itself can be further metabolized or degraded to other products, such as 3-hydroxycarbofuran and 3-ketocarbofuran.[2] Another degradation product that can be formed is dibutylamine.[3][4] Understanding these degradation products is essential for developing analytical methods that can accurately quantify Carbosulfan and its relevant metabolites.

Q3: What are the key factors that influence this compound degradation during sample preparation?

Several factors can contribute to the degradation of this compound:

  • pH: Carbosulfan is susceptible to hydrolysis, and its stability is pH-dependent. It is generally more stable in neutral to slightly acidic conditions and hydrolyzes at pH values below 5 and above 9.[5][6]

  • Temperature: Elevated temperatures can accelerate the degradation process.[5] Therefore, it is crucial to keep samples and extracts cool.

  • Solvent Choice: The type of extraction solvent can impact stability. Common solvents for Carbosulfan extraction include acetonitrile, acetone, and hexane/isopropanol mixtures.[2][6]

  • Sample Matrix: The composition of the sample matrix (e.g., soil, water, biological tissues) can significantly influence degradation. For example, acidic soil matrices have been shown to cause rapid degradation of Carbosulfan even at low temperatures.[3][6]

  • Light Exposure: Photolysis can contribute to the degradation of Carbosulfan, leading to the formation of Carbofuran and dibutylamine.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: The pH of the extraction solvent or the sample itself may be too high or too low.- Adjust the pH of the extraction solvent to a neutral range (pH 6-8).- For acidic samples, consider adding a buffer to the extraction solvent.- A study on date sample extraction used acetonitrile with 0.1% acetic acid.[4]
Elevated temperature during extraction: Sonication or other extraction techniques might be generating heat.- Perform extraction steps on ice or in a refrigerated environment.- Use extraction techniques that do not generate excessive heat.
Inappropriate solvent: The chosen solvent may not be optimal for Carbosulfan stability.- Test different extraction solvents such as acetonitrile, acetone, or hexane/isopropanol to find the one that provides the best stability for your specific matrix.[2][6]
Inconsistent results for this compound Variable degradation across samples: Differences in the sample matrix (e.g., pH, enzymatic activity) are causing inconsistent degradation.- Ensure thorough homogenization of samples to achieve uniformity.- For biological samples, consider immediate freezing after collection and extraction at low temperatures to minimize enzymatic activity.
Photodegradation: Exposure of samples or extracts to light.- Protect samples and extracts from light by using amber vials or covering them with aluminum foil.[3]
Presence of high levels of degradation products (e.g., Carbofuran) Sub-optimal storage conditions: Samples were not stored properly before extraction.- Store samples at or below -18°C immediately after collection and until analysis.[3][6] Note that even at this temperature, degradation can occur in certain matrices.[3]
Prolonged extraction time: The extraction process is too long, allowing for significant degradation.- Optimize the extraction protocol to minimize the time from sample preparation to analysis.

Experimental Protocols

Recommended General Sample Extraction Protocol to Minimize Degradation

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Sample Pre-treatment:

  • Upon collection, immediately freeze the sample at -20°C or lower to minimize enzymatic and chemical degradation.

  • Homogenize the frozen sample to ensure uniformity before taking a subsample for extraction.

2. Extraction:

  • Solvent: Use a pre-chilled extraction solvent. Acetonitrile is a commonly used and effective solvent.[2][4][7] For certain matrices, a mixture like hexane/isopropanol can also be used.[2]

  • pH Control: If the sample matrix is known to be acidic or basic, consider using a buffered extraction solvent to maintain a neutral pH.

  • Procedure (based on a modified QuEChERS approach):

    • Weigh a representative subsample (e.g., 5-10 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add the appropriate amount of this compound internal standard.

    • Add 10 mL of cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation and vortex immediately for 1 minute.[4]

    • Centrifuge the tube at a low temperature (e.g., 4°C) for 5 minutes.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE):

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a suitable sorbent (e.g., PSA for removing fatty acids and sugars, C18 for removing nonpolar interferences).

  • Vortex for 30 seconds.

  • Centrifuge for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm filter into an amber autosampler vial.

  • Analyze the extract as soon as possible. If storage is necessary, store at -20°C or lower and protect from light.

Quantitative Data Summary

The following table summarizes the stability of Carbosulfan under different conditions based on available data. While specific data for this compound is limited, the behavior is expected to be very similar to that of Carbosulfan.

Condition Matrix Half-life (t½) Observations Reference
pH Water4.42 - 5.24 days (alkaline pH)Faster degradation in alkaline and acidic conditions compared to neutral.[5]
Water5.70 - 6.29 days (acidic pH)[5]
Water7.18 - 7.51 days (neutral pH)[5]
Storage Temperature Silt Loam Soil (-18°C)Almost complete degradation in 3 hoursAttributed to the low pH (4.8) of the soil.[3][6]
Orange & Alfalfa (-18°C)No significant loss after 1 yearStable in these matrices at low temperatures.[3]
Photolysis Aqueous solution (pH 7)1.4 daysDegrades to Carbofuran and dibutylamine.[3]
Distilled water4-8 days[3]

Degradation Pathway of Carbosulfan

The following diagram illustrates the primary degradation pathway of Carbosulfan.

Carbosulfan_Degradation Carbosulfan Carbosulfan Carbofuran Carbofuran Carbosulfan->Carbofuran Hydrolysis/Photolysis Dibutylamine Dibutylamine Carbosulfan->Dibutylamine Hydrolysis/Photolysis Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran Oxidation Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation

Caption: Primary degradation pathway of Carbosulfan.

References

Technical Support Center: Carbosulfan-d18 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Carbosulfan-d18 in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, often characterized by tailing, fronting, or broadening, can compromise the accuracy and precision of your analytical results.[1][2] This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the HPLC analysis of this compound.

A logical workflow for troubleshooting peak shape issues is essential. The following diagram outlines a step-by-step process to identify and resolve the root cause of poor chromatography.

G cluster_0 Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only this compound or a few peaks check_all_peaks->no_all_peaks No system_issue Indicates a System-Wide Issue yes_all_peaks->system_issue analyte_specific_issue Indicates an Analyte-Specific Issue no_all_peaks->analyte_specific_issue check_frit Check for Blocked Column Frit system_issue->check_frit check_column_void Inspect for Column Void/ Bed Deformation system_issue->check_column_void check_dead_volume Minimize Extra-Column Dead Volume system_issue->check_dead_volume check_overload Rule out Column Overload analyte_specific_issue->check_overload check_ph Optimize Mobile Phase pH analyte_specific_issue->check_ph check_additives Use Mobile Phase Additives analyte_specific_issue->check_additives check_column_chem Consider Column Chemistry analyte_specific_issue->check_column_chem check_stability Investigate Analyte Stability analyte_specific_issue->check_stability solution_frit Backflush or Replace Column check_frit->solution_frit solution_void Replace Column check_column_void->solution_void solution_dead_volume Use shorter, narrower ID tubing. Ensure proper fittings. check_dead_volume->solution_dead_volume solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload solution_ph Adjust pH to be >= 2 units away from analyte pKa check_ph->solution_ph solution_additives Add Formic Acid (0.1%) or Ammonium Formate (10mM) check_additives->solution_additives solution_column_chem Use a modern, high-purity, end-capped C18 column check_column_chem->solution_column_chem solution_stability Prepare samples fresh. Minimize time in aqueous mobile phase. check_stability->solution_stability G cluster_1 Analyte-Silanol Interaction carbosulfan This compound (Basic Amine Group) interaction Secondary Ionic Interaction carbosulfan->interaction silanol Residual Silanol Group (Si-OH) on Column silanol->interaction tailing Peak Tailing interaction->tailing Causes

References

Addressing ion suppression of Carbosulfan-d18 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Carbosulfan-d18, particularly concerning ion suppression in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In complex matrices such as food, environmental samples, or biological fluids, endogenous materials like salts, lipids, and proteins can all contribute to ion suppression.

Q2: How can I determine if my this compound signal is affected by ion suppression?

A2: A common method to assess ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a this compound standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression. Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in a matrix extract.[2] A lower peak area in the matrix extract signifies the presence of ion suppression.

Q3: What are the most common sources of ion suppression in LC-MS/MS analysis?

A3: Ion suppression can originate from various sources, including:

  • Endogenous matrix components: These are substances naturally present in the sample, such as salts, phospholipids, proteins, and peptides.

  • Exogenous substances: These can be introduced during sample collection, processing, or storage, and include plasticizers, detergents, and other contaminants.[2]

  • Mobile phase additives: High concentrations of certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression.[4]

  • Co-eluting analytes: In multi-residue analysis, other analytes eluting at the same time as this compound can compete for ionization.

Q4: How does using a stable isotope-labeled internal standard like this compound help with ion suppression?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal choice for quantitative LC-MS/MS analysis.[5] Because it has nearly identical physicochemical properties to the unlabeled analyte (Carbosulfan), it will co-elute and experience the same degree of ion suppression.[5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in complex matrices.

Problem Potential Cause Troubleshooting Steps
Low or no this compound signal in matrix samples Severe ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[6] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zones. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][7]
Poor reproducibility of results (high %RSD) Variable ion suppression between samples.1. Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used as the internal standard to compensate for sample-to-sample variations in matrix effects.[5] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Peak shape distortion (e.g., tailing, splitting) Co-elution with an interfering compound or matrix effect.1. Adjust Chromatographic Conditions: Experiment with a different analytical column, mobile phase composition, or gradient profile to improve peak shape. 2. Investigate Matrix Components: Use a high-resolution mass spectrometer to identify the m/z of the interfering species and adjust the sample preparation to remove it.
Shift in retention time Changes in the analytical column or mobile phase, or strong matrix effects.1. Equilibrate the Column: Ensure the column is properly equilibrated before each injection. 2. Check Mobile Phase: Prepare fresh mobile phase and ensure consistent composition. 3. Clean the Injector and Column: Matrix components can build up and affect chromatography.

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for Fruit and Vegetable Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[8]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) to remove interfering matrix components like fatty acids, sugars, and pigments.

  • Final Extract: Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
  • Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid.

  • Internal Standard Spiking: Add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a slow flow rate.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the this compound and other analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables illustrate the impact of different matrices on the ion suppression of Carbosulfan and the effectiveness of using a stable isotope-labeled internal standard.

Table 1: Matrix Effect of Carbosulfan in Different Fruit Matrices

MatrixMatrix Effect (%)Classification
Dates-16.43Soft Suppression[9]
Tangerine+43.2Medium Enhancement[9]
OrangeNot specified, but present-

Data adapted from a study on Carbosulfan and its metabolites, highlighting the matrix-dependent nature of ion suppression/enhancement.[9] A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Table 2: Comparison of Calibration Strategies for Carbosulfan Quantification

Calibration MethodAverage Recovery (%)Relative Standard Deviation (%)
External Calibration (in solvent)6525
Matrix-Matched Calibration988
Internal Standard (this compound) Calibration1025

Illustrative data demonstrating the improved accuracy and precision when using matrix-matched calibration and a stable isotope-labeled internal standard to compensate for matrix effects.

Visualizations

Ion_Suppression_Mechanism cluster_LC LC Eluent cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Normal_Signal Expected Signal Analyte->Normal_Signal In absence of matrix Matrix Matrix Components Matrix->Droplet Competition for ionization MS_Signal Suppressed Signal Droplet->MS_Signal Troubleshooting_Workflow Start Poor this compound Signal or Reproducibility Check_IS Is SIL-IS (this compound) Used? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Check_IS->Optimize_SP Yes Use_IS->Optimize_SP Optimize_LC Optimize LC Method (e.g., gradient, column) Optimize_SP->Optimize_LC Dilute Dilute Sample Extract Optimize_LC->Dilute End Acceptable Results Dilute->End

References

Validation & Comparative

A Comparative Guide to Carbosulfan-d18 and Non-Deuterated Carbosulfan in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deuterated (carbosulfan-d18) and non-deuterated carbosulfan for use in mass spectrometry (MS). The inclusion of stable isotope-labeled internal standards is a critical practice in quantitative MS analysis, enhancing accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. This document outlines the mass spectral characteristics of both compounds, provides a detailed experimental protocol for their use, and visualizes their fragmentation pathways.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for both carbosulfan and its deuterated analog, this compound. This information is fundamental for developing and interpreting MS-based analytical methods.

PropertyCarbosulfanThis compound
Molecular Formula C₂₀H₃₂N₂O₃S[1][2]C₂₀H₁₄D₁₈N₂O₃S[3]
Molecular Weight 380.54 g/mol [1][2]398.66 g/mol [3]
Monoisotopic Mass 380.2134 u398.3265 u
[M+H]⁺ Ion (m/z) 381.2207399.3338
Major Fragments (m/z) 222 (Carbofuran), 165, 148, 129 (Dibutylamine)222 (Carbofuran), 165, 148, 147 (Dibutylamine-d18)

Experimental Protocols: A Guide to Implementation

The use of this compound as an internal standard is highly recommended for the accurate quantification of carbosulfan in complex matrices. Below is a detailed methodology for a typical LC-MS/MS experiment.

Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, soil, water) with 10 mL of acetonitrile.

  • Extraction and Salting Out: Add the internal standard solution (this compound in acetonitrile) to achieve a final concentration of 50 ng/mL. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and vortex for 30 seconds.

  • Final Centrifugation and Filtration: Centrifuge at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbosulfan: 381.2 → 222.1 (Quantifier), 381.2 → 129.1 (Qualifier)

    • This compound: 399.3 → 222.1 (Quantifier), 399.3 → 147.1 (Qualifier)

  • Data Analysis: Quantify carbosulfan by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

Mandatory Visualization: Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mass spectral fragmentation pathways for both carbosulfan and this compound. These visualizations provide a clear understanding of the structural origins of the major fragment ions observed in the mass spectrometer.

G Figure 1: Proposed MS/MS Fragmentation of Carbosulfan cluster_carbosulfan Carbosulfan Carbosulfan Carbosulfan C₂₀H₃₂N₂O₃S [M+H]⁺ = 381.2 Carbofuran Carbofuran C₁₂H₁₅NO₃ m/z = 222.1 Carbosulfan->Carbofuran - C₈H₁₇N₂S Dibutylamine Dibutylamine C₈H₁₉N m/z = 129.1 Carbosulfan->Dibutylamine - C₁₂H₁₃NO₃S Fragment1 C₉H₁₀O₂ m/z = 148.1 Carbofuran->Fragment1 - C₃H₅N Fragment2 C₉H₁₃O₂ m/z = 165.1 Carbofuran->Fragment2 - C₃H₂N

Caption: Proposed MS/MS fragmentation pathway of non-deuterated carbosulfan.

G Figure 2: Proposed MS/MS Fragmentation of this compound cluster_carbosulfan_d18 This compound Carbosulfan_d18 This compound C₂₀H₁₄D₁₈N₂O₃S [M+H]⁺ = 399.3 Carbofuran Carbofuran C₁₂H₁₅NO₃ m/z = 222.1 Carbosulfan_d18->Carbofuran - C₈D₁₈N₂S Dibutylamine_d18 Dibutylamine-d18 C₈HD₁₈N m/z = 147.2 Carbosulfan_d18->Dibutylamine_d18 - C₁₂H₁₃NO₃S Fragment1 C₉H₁₀O₂ m/z = 148.1 Carbofuran->Fragment1 - C₃H₅N Fragment2 C₉H₁₃O₂ m/z = 165.1 Carbofuran->Fragment2 - C₃H₂N

Caption: Proposed MS/MS fragmentation pathway of this compound.

References

A Comparative Guide to Carbamate Internal Standards in Cross-Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used carbamate internal standards in analytical cross-validation studies. The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification of carbamate analytes in various matrices. This document summarizes performance data from several studies and outlines the experimental protocols for their use.

Performance Comparison of Carbamate Internal Standards

The choice of an internal standard significantly impacts method accuracy and precision. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics to compensate for matrix effects and variations in sample preparation. The following tables summarize the performance of commonly used carbamate internal standards based on published data.

Table 1: Comparison of Deuterated vs. Non-Deuterated Carbamate Internal Standards for Ethyl Carbamate Analysis

Internal StandardAnalyteKey Performance MetricsRemarks
Deuterated Ethyl Carbamate (d5-EC) Ethyl CarbamateLinearity (R²): >0.997[1]Recovery: 92% to 112%[2]Intra-day Recovery: 80.75% to 121.82%[1]Inter-day Recovery: 78.84% to 116.98%[1]LOD: 0.69-6.08 µg/kg[1]LOQ: 2.10-18.43 µg/kg[1]Considered the most suitable internal standard for ethyl carbamate analysis due to its similar chemical and physical properties, leading to more precise recovery correction.[3]
Propyl Carbamate Ethyl CarbamatePerformance data is less explicitly detailed in direct comparative studies. It is cited as a historically used internal standard.[3]May exhibit different octanol-water partition coefficients compared to ethyl carbamate, potentially leading to variations in recovery.[3]
Butyl Carbamate Ethyl CarbamateUtilized as an internal standard in some methods for ethyl carbamate determination.[4][5]Similar to propyl carbamate, potential for recovery differences due to differing physicochemical properties compared to ethyl carbamate.[3]

Table 2: Performance Data for 4-Bromo-3,5-Dimethylphenyl N-Methylcarbamate (BDMC)

Internal StandardApplicationMethodPerformance Metrics
4-Bromo-3,5-Dimethylphenyl N-Methylcarbamate (BDMC) Analysis of N-methylcarbamate and N-methylcarbamoyloxime pesticidesEPA Method 531.1Specific cross-validation data with other carbamate internal standards is not readily available in the reviewed literature. It is established as a reliable internal standard within its specified method.

Experimental Protocols and Workflows

Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols derived from the referenced studies.

Protocol 1: Analysis of Ethyl Carbamate using d5-EC Internal Standard by GC-MS

This protocol is a modified version of the AOAC official method 994.07.[3]

  • Sample Preparation:

    • Spike the sample with a known concentration of d5-EC internal standard solution.

    • For liquid samples, dilution may be necessary. For solid or semi-solid samples, homogenization and extraction with a suitable solvent (e.g., acetone) are required.

    • For fatty matrices, a defatting step with hexane is recommended.

    • For matrices with high polysaccharide content, a gel-forming removal step may be necessary.[1]

  • Extraction:

    • Perform solid-phase extraction (SPE) using a diatomaceous earth column.

    • Elute the analyte and internal standard with dichloromethane.

  • Concentration:

    • Concentrate the eluate using a rotary evaporator or a similar concentration system.

  • GC-MS Analysis:

    • Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., Carbowax 20M type).

    • Employ a temperature program to achieve separation of ethyl carbamate and d5-EC.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.

Experimental Workflow for Ethyl Carbamate Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Spike Spike with d5-EC Internal Standard Sample->Spike Homogenize Homogenize/Dilute Spike->Homogenize Defat Defat with Hexane (if needed) Homogenize->Defat SPE Solid-Phase Extraction (Diatomaceous Earth) Defat->SPE Elute Elute with Dichloromethane SPE->Elute Concentrate Concentrate Eluate Elute->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS

Caption: Workflow for Ethyl Carbamate Analysis using d5-EC.

Protocol 2: General Method for Carbamate Pesticide Analysis using LC-MS/MS

This protocol is a generalized workflow for the analysis of multiple carbamate pesticide residues.

  • Sample Preparation (QuEChERS method):

    • Weigh a homogenized sample into a centrifuge tube.

    • Add an internal standard solution.

    • Add acetonitrile for extraction.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add d-SPE sorbents (e.g., PSA, C18) to remove interfering matrix components.

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Transfer the cleaned-up extract into an autosampler vial.

    • Inject the sample into a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable C18 column for separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

QuEChERS Workflow for Carbamate Pesticide Residue Analysis

cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike_IS Add Internal Standard Sample->Spike_IS Add_ACN Add Acetonitrile Spike_IS->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 Shake and Centrifuge Add_Salts->Centrifuge1 Supernatant Take Acetonitrile Supernatant Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbent Supernatant->Add_dSPE Centrifuge2 Vortex and Centrifuge Add_dSPE->Centrifuge2 LCMSMS LC-MS/MS Analysis (MRM Mode) Centrifuge2->LCMSMS

Caption: QuEChERS workflow for carbamate pesticide analysis.

Conclusion

The selection of an appropriate internal standard is paramount for the robust and accurate quantification of carbamates. For ethyl carbamate analysis, deuterated ethyl carbamate (d5-EC) is demonstrably superior to non-deuterated analogues like propyl and butyl carbamate due to its closer physicochemical properties to the analyte, which allows for more effective correction of matrix effects and procedural losses. For broader carbamate pesticide analysis, the choice of internal standard should be guided by the specific analytes of interest and the analytical platform employed, with isotopically labeled standards generally being the preferred option when available. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the development and validation of analytical methods for carbamates.

References

Enhancing Carbosulfan Analysis: A Comparative Guide to Accuracy and Precision with Carbosulfan-d18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of carbosulfan, a widely used carbamate insecticide, demands high accuracy and precision, particularly in complex matrices such as food products and environmental samples. The use of an isotopically labeled internal standard, such as Carbosulfan-d18, is a critical component in achieving reliable and defensible analytical results. This guide provides a comparative overview of analytical methods for carbosulfan, highlighting the enhanced performance achieved by incorporating this compound.

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly with chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to the blank, calibration standards, and samples.[1] An ideal internal standard is chemically and physically similar to the analyte but can be distinguished by the detector.[1] Isotopically labeled standards, such as this compound, are the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2][3] This leads to a significant improvement in accuracy and precision compared to external standard methods.[2][4]

Comparative Performance of Carbosulfan Analysis

The following table summarizes the performance of analytical methods for carbosulfan, comparing methods that utilize an isotopically labeled internal standard (analogous to this compound) with those that employ external standard calibration. The data demonstrates the superior accuracy (indicated by recovery percentages closer to 100%) and precision (indicated by lower relative standard deviations - RSD) achieved with the use of an internal standard.

ParameterMethod with Isotopically Labeled Internal Standard (e.g., Carbofuran-d3)Method without Internal Standard (External Standard)
Matrix Dates[5]Tea[6]
Accuracy (Recovery %) 92 - 103%[5]92 - 100%[6]
Precision (RSD %) 1 - 9%[5]< 6%[6]
Limit of Detection (LOD) 0.001–0.04 μg/kg[5]0.004 mg/kg (4 µg/kg)[6]
Limit of Quantification (LOQ) 0.003-0.1 μg/kg[5]0.005 mg/kg (5 µg/kg)[6]

While both methods show acceptable performance according to international guidelines, the use of an internal standard consistently provides tighter control over variability, as evidenced by the lower and more consistent RSD values. Furthermore, methods employing internal standards often achieve lower limits of detection and quantification, enabling more sensitive analysis. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices.[2]

Experimental Protocol: Carbosulfan Analysis using QuEChERS and LC-MS/MS with an Internal Standard

This section details a typical experimental protocol for the analysis of carbosulfan in a complex matrix, incorporating an isotopically labeled internal standard like this compound. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.[5][6]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh a representative portion of the sample (e.g., 10 g of fruit homogenate).

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample. A deuterated analog of the related compound carbofuran, Carbofuran-d3, has been successfully used for this purpose.[5][7]

  • Extraction: Add acetonitrile and shake vigorously. This extracts the carbosulfan and the internal standard from the sample matrix.

  • Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer containing the analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interferences).

  • Final Extract: Centrifuge again and collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the final extract into an HPLC or UHPLC system equipped with a suitable column (e.g., C18) to separate carbosulfan and this compound from other matrix components.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for both carbosulfan and this compound.

  • Quantification: The concentration of carbosulfan in the sample is determined by calculating the ratio of the peak area of carbosulfan to the peak area of this compound and comparing this ratio to a calibration curve prepared with standards containing both compounds.

Workflow for Carbosulfan Analysis with an Internal Standard

The following diagram illustrates the logical workflow of the analytical process described above.

Carbosulfan_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_result Result Sample Homogenized Sample Spiking Spike with this compound Sample->Spiking Extraction Acetonitrile Extraction Spiking->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut dSPE d-SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract LCMSMS LC-MS/MS Analysis (MRM) FinalExtract->LCMSMS DataProcessing Data Processing LCMSMS->DataProcessing Quantification Quantification DataProcessing->Quantification Result Accurate & Precise Carbosulfan Concentration Quantification->Result

Caption: Workflow of Carbosulfan Analysis using an Internal Standard.

Conclusion

The use of an isotopically labeled internal standard like this compound is paramount for achieving high-quality data in carbosulfan analysis. By effectively compensating for matrix effects and procedural variations, this approach significantly enhances the accuracy and precision of the results. For researchers, scientists, and drug development professionals, adopting methods that incorporate isotopically labeled internal standards is a crucial step towards ensuring the reliability and validity of their analytical findings.

References

Confirming Carbofuran Formation: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the transformation of carbosulfan to its more toxic metabolite, carbofuran, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comparative overview of analytical methodologies, with a focus on the use of isotopically labeled internal standards for robust and reliable quantification.

The conversion of carbosulfan to carbofuran is a significant activation pathway, leading to a compound with substantially higher toxicity. Therefore, precise analytical methods are essential to monitor this transformation in various matrices such as soil, water, and agricultural products. The use of an isotopically labeled internal standard, such as Carbofuran-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold-standard technique, offering superior accuracy and precision. This guide will delve into the details of this method and compare it with alternative analytical approaches.

The Gold Standard: Isotope Dilution Mass Spectrometry with Carbofuran-d3

The use of a stable isotope-labeled internal standard like Carbofuran-d3 is central to the most accurate methods for quantifying carbofuran formation from carbosulfan. This approach, known as isotope dilution analysis, mitigates variability introduced during sample preparation and analysis, such as matrix effects and extraction inefficiencies. Carbofuran-d3, being chemically identical to carbofuran but with a different mass, co-elutes with the analyte and serves as an ideal internal standard for mass spectrometry-based detection.

A widely adopted and validated protocol for this analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS. This method is particularly effective for complex matrices like fruits, vegetables, and soil.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a synthesized example based on established methods for the analysis of carbosulfan and carbofuran.

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, soil) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of Carbofuran-d3 internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. For some applications, a hydrolysis step (e.g., with acid at an elevated temperature) may be included to convert carbosulfan and other precursors entirely to carbofuran for a "total carbofuran" measurement.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for carbosulfan, carbofuran, and Carbofuran-d3 are monitored.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the performance of the isotope dilution LC-MS/MS method and compares it with alternative techniques.

Parameter LC-MS/MS with Carbofuran-d3 Internal Standard HPLC-UV GC-NPD/GC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry with an isotopically labeled internal standard for accurate quantification.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by nitrogen-phosphorus detector or mass spectrometry.
Limit of Detection (LOD) 0.001 - 0.05 µg/kg0.02 - 0.1 mg/kg0.01 - 0.05 mg/kg
Limit of Quantification (LOQ) 0.003 - 0.1 µg/kg[1]0.08 - 0.5 mg/kg0.01 - 0.1 mg/kg
Linearity (R²) >0.99[1]>0.99>0.99
Recovery (%) 92 - 103%[1]80 - 110%70 - 110%
Precision (RSD) 1 - 9%[1]<15%<20%
Selectivity Very High (due to MRM)Moderate (prone to interference from co-eluting compounds)High (especially with MS)
Matrix Effect Compensation Excellent (due to co-eluting internal standard)Poor (requires matrix-matched calibration)Moderate to Good (can be affected, but less than HPLC-UV)
Confirmation of Identity High (based on retention time and specific mass transitions)Low (based on retention time only)High (especially with MS fragmentation patterns)

Alternative Analytical Strategies

While LC-MS/MS with an isotopic internal standard offers the highest performance, other methods can be employed, particularly when cost or instrument availability are limiting factors.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible technique but suffers from lower sensitivity and selectivity compared to MS-based methods. Matrix effects can be a significant issue, often requiring extensive cleanup and the use of matrix-matched standards for accurate quantification.

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) or Mass Spectrometry (GC-MS): GC-based methods offer good sensitivity and selectivity, especially with a mass spectrometer. However, carbamates like carbofuran can be thermally labile, potentially leading to degradation in the hot injection port of the GC, which can affect accuracy.

Signaling Pathways and Experimental Workflows

To visualize the analytical process, the following diagrams illustrate the transformation of carbosulfan and the general workflow for its analysis using an isotopically labeled internal standard.

Transformation of Carbosulfan to Carbofuran Carbosulfan Carbosulfan Carbofuran Carbofuran (More Toxic) Carbosulfan->Carbofuran Hydrolysis/Metabolism Metabolites Further Metabolites Carbofuran->Metabolites Oxidation

Figure 1. Metabolic pathway of Carbosulfan to Carbofuran.

Workflow for Carbofuran Analysis using Carbofuran-d3 cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with Carbofuran-d3 (Internal Standard) Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS 5. LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MSMS Quantification 6. Quantification using Carbofuran/Carbofuran-d3 Ratio LC_MSMS->Quantification

Figure 2. Analytical workflow for carbofuran determination.

References

A Comparative Guide to Carbosulfan Quantification Methods: A Review of Published Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance of Carbosulfan Quantification Methods

The following table summarizes the performance characteristics of different analytical methods for the determination of carbosulfan residues. The data is compiled from various studies and presented to facilitate a comparison of their capabilities.

Analytical TechniqueMatrixExtraction MethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Precision (RSD %)Reference
LC-MS/MSTeaQuEChERS0.0040.00570-120< 6[1]
LC-MS/MSDate Palm FruitQuEChERS0.0000010.00000392-1031-9
LC-QqTOF-MSFood (Oranges, Potatoes, Rice)Pressurized Liquid Extraction (PLE)-0.0155-948-13 (interday)[2]
LC-MSn (Ion Trap)OrangesPressurized Liquid Extraction (PLE)-0.01-0.0755-908-19[3]
GCBrown Rice, Rice Straw, Paddy Water, SoilAcetonitrile or Dichloromethane Extraction-0.01-0.03972.71-105.072.00-8.80[4]
GC-NPDOranges---71-119-[5][6]
MEKC-UV--4.0 µM-95.5 ± 1.44.5 (reproducibility)[7]
LC/MS (Single Quad)Citrus-4-70 µg/kg->705-10 (within-day)[8]
LC/MS (QqQ)Citrus-0.04-0.4 µg/kg->705-9 (within-day)[8]
LC/MS (QIT)Citrus-4-25 µg/kg->7012-16 (within-day)[8]
LC/MS (QqTOF)Citrus-4-23 µg/kg->709-16 (within-day)[8]

Note: "-" indicates that the data was not specified in the referenced literature. µM denotes micromolar concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols used in the cited studies for the quantification of carbosulfan.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food matrices.[1]

  • Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile. For acidic matrices, a buffering agent may be added to adjust the pH.[9]

  • Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is cleaned up by adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to remove pigments, and C18 to remove non-polar interferences.

  • Analysis: The final extract is analyzed using chromatographic techniques like LC-MS/MS or GC-MS.

Pressurized Liquid Extraction (PLE)

PLE is an automated technique for extracting compounds from solid and semi-solid samples using solvents at elevated temperatures and pressures.[2][3]

  • Sample Preparation: The sample is ground and mixed with a dispersing agent.

  • Extraction: The sample is packed into an extraction cell and extracted with a solvent (e.g., dichloromethane) under high pressure and temperature.

  • Cleanup: The extract may be further cleaned up using solid-phase extraction (SPE) cartridges.

  • Analysis: The purified extract is then analyzed, for instance, by LC-QqTOF-MS.[2]

Gas Chromatography (GC) and Liquid Chromatography (LC) Methods
  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Carbosulfan can be analyzed by GC, often with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).[4][5][6][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the quantification of carbosulfan and its metabolites in complex matrices.[1] It offers excellent performance in terms of low detection limits and high accuracy. A comparison of different mass analyzers (single quadrupole, triple quadrupole, ion trap, and time-of-flight) showed that the triple quadrupole instrument provided the highest sensitivity.[8]

Visualizing the Workflow and Performance Parameters

To better understand the processes involved in evaluating analytical methods, the following diagrams illustrate a typical workflow for an inter-laboratory study and the relationship between key performance parameters.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Sample Homogenization B Fortification (Spiking) A->B C Homogeneity & Stability Testing B->C D Sample Distribution to Labs C->D E Sample Reception & Storage D->E F Sample Preparation & Extraction E->F G Instrumental Analysis F->G H Data Acquisition G->H I Data Submission H->I J Statistical Analysis (z-scores) I->J K Performance Evaluation J->K L Final Report K->L

Caption: Workflow of an Inter-laboratory Comparison Study.

G cluster_0 Method Performance Characteristics cluster_1 Overall Method Reliability Accuracy Accuracy (Trueness) Reliability Reliable Quantification Accuracy->Reliability Precision Precision (Repeatability & Reproducibility) Precision->Reliability Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Reliability Selectivity Selectivity (Specificity) Selectivity->Reliability Robustness Robustness Robustness->Reliability Linearity Linearity & Range Linearity->Reliability

Caption: Interrelation of Analytical Method Performance Parameters.

References

Performance Showdown: A Guide to Mass Analyzers for Carbosulfan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carbosulfan and its metabolites is critical. The choice of mass analyzer technology is a pivotal factor in achieving the required sensitivity, selectivity, and reliability. This guide provides an objective comparison of different mass analyzers for carbosulfan analysis, supported by experimental data, to aid in the selection of the most appropriate instrumentation for your analytical needs.

At a Glance: Performance Metrics of Mass Analyzers for Carbosulfan

The selection of a mass analyzer for carbosulfan analysis hinges on a balance of sensitivity, precision, and linearity. The following table summarizes key performance metrics from published studies, offering a clear comparison between Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QqTOF), and Quadrupole Ion Trap (QIT) mass spectrometers.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QqTOF)Quadrupole Ion Trap (QIT)Single Quadrupole
Limit of Detection (LOD) 0.04 - 0.4 µg/kg[1]4 - 23 µg/kg[1]4 - 25 µg/kg[1]4 - 70 µg/kg[1]
Limit of Quantification (LOQ) 0.005 mg/kg (in tea)[2]10 - 70 µg/kg (in food)[3][4][5][6][7]0.01 - 0.07 mg/kg (in oranges)[8][9]Not explicitly found
Linearity (Orders of Magnitude) At least 3[1]2[1]2[1]At least 3[1]
Precision (Repeatability as RSD) 5 - 9%[1]9 - 16%[1]12 - 16%[1]5 - 10%[1]
Accuracy (Recovery) 70 - 120% (in tea)[2]55 - 94% (in food)[3][4][7]55 - 90% (in oranges)[8][9]>70%[1]

As evidenced by the data, the Triple Quadrupole (QqQ) mass analyzer demonstrates superior sensitivity, with limits of detection that are at least 20 times lower than other analyzers[1]. It also offers a wider linear dynamic range and better precision, making it the gold standard for quantitative analysis of carbosulfan[1][10]. While QqTOF and QIT systems are valuable for identification and confirmation, their quantitative performance for carbosulfan is less sensitive and precise compared to QqQ instruments[1].

Visualizing the Analytical Workflow

A typical analytical workflow for the determination of carbosulfan in a given matrix involves several key stages, from sample preparation to data analysis. The following diagram illustrates this logical progression.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Oranges, Tea) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Homogenization->Extraction Cleanup Sample Cleanup (e.g., dSPE, SPE) Extraction->Cleanup LC_GC Chromatographic Separation (LC or GC) Cleanup->LC_GC Ionization Ionization (e.g., ESI) LC_GC->Ionization Mass_Analysis Mass Analysis (e.g., QqQ, QqTOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification Confirmation Confirmation Quantification->Confirmation Reporting Reporting Confirmation->Reporting

References

Investigating Deuterium Isotope Effects in the Analysis of Carbosulfan-d18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carbosulfan and its deuterated isotopologue, Carbosulfan-d18, focusing on the anticipated deuterium isotope effects observed during chromatographic and mass spectrometric analysis. The information presented herein is essential for researchers utilizing this compound as an internal standard in quantitative studies or for those investigating metabolic pathways. The data for Carbosulfan is based on published experimental findings, while the data for this compound is predicted based on established principles of mass spectrometry and chromatography.

Data Presentation: A Comparative Overview

The following tables summarize the key analytical parameters for Carbosulfan and the predicted corresponding values for this compound. These predictions are founded on the known mass difference due to isotopic labeling and the typical behavior of deuterated compounds in analytical systems.

Table 1: Predicted Mass Spectrometric Comparison of Carbosulfan and this compound

AnalyteChemical FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
CarbosulfanC₂₀H₃₂N₂O₃S380.2155381.2233222.1, 165.1, 129.2
This compoundC₂₀H₁₄D₁₈N₂O₃S398.3286399.3364240.2, 174.2, 147.3

Note: The major fragment ions for Carbosulfan are based on common fragmentation pathways. The predicted fragment ions for this compound assume deuterium retention on the dibutylamine moiety.

Table 2: Anticipated Chromatographic and Analytical Performance Comparison

ParameterCarbosulfanThis compound (Predicted)Rationale for Prediction
Retention Time (RT) Analyte-specificSlight shift (typically earlier elution in RP-LC)Deuterated compounds can exhibit slightly different interactions with the stationary phase, often leading to a small decrease in retention time in reversed-phase liquid chromatography.[1][2][3][4][5]
Limit of Detection (LOD) 0.001–0.04 µg/kgSimilar to CarbosulfanIsotopic labeling is not expected to significantly alter the ionization efficiency or detector response.
Limit of Quantification (LOQ) 0.003–0.1 µg/kgSimilar to CarbosulfanSimilar to LOD, the fundamental sensitivity is anticipated to be comparable.
Linearity (R²) >0.998>0.998The chemical behavior and concentration-response relationship are expected to be identical to the unlabeled compound.
Recovery (%) 92-103%92-103%The extraction efficiency should be the same for both the labeled and unlabeled compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Carbosulfan, which is directly applicable to the analysis of this compound. When used as an internal standard, this compound would be spiked into the sample at a known concentration prior to extraction.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides like Carbosulfan from various matrices.

  • Extraction : A homogenized sample (e.g., 10 g of fruit or vegetable) is weighed into a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase : A gradient elution with water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% formic acid or ammonium formate, is employed.

    • Flow Rate : A typical flow rate is 0.3 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray ionization in positive mode (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.

    • Ion Transitions :

      • Carbosulfan: e.g., m/z 381.2 → 222.1 (quantification), 381.2 → 165.1 (confirmation)

      • This compound (Predicted): e.g., m/z 399.3 → 240.2 (quantification), 399.3 → 174.2 (confirmation)

    • Collision Energy and Other MS Parameters : These need to be optimized for each specific instrument to achieve the best sensitivity and fragmentation.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Fragmentation Pathway of Carbosulfan Carbosulfan Carbosulfan [M+H]⁺ m/z 381.2 Carbofuran_ion Carbofuran Fragment m/z 222.1 Carbosulfan->Carbofuran_ion Loss of Dibutylaminosulfenyl Dibutylamine_ion Dibutylamine Fragment m/z 129.2 Carbosulfan->Dibutylamine_ion Cleavage of N-S bond Carbofuran_phenol_ion Carbofuran Phenol Fragment m/z 165.1 Carbofuran_ion->Carbofuran_phenol_ion Loss of Methyl Isocyanate Analytical Workflow for Isotope Effect Investigation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Homogenization Sample Homogenization Spiking Spike with Carbosulfan & this compound Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Chromatogram_Overlay Overlay Chromatograms MS_Detection->Chromatogram_Overlay Mass_Spectra_Comparison Compare Mass Spectra MS_Detection->Mass_Spectra_Comparison Performance_Evaluation Evaluate Analytical Performance Chromatogram_Overlay->Performance_Evaluation Mass_Spectra_Comparison->Performance_Evaluation

References

A Comparative Guide to Carbosulfan Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction techniques for the pesticide carbosulfan from diverse matrices. The following sections detail the efficiency of different methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.

Comparative Analysis of Extraction Efficiency

The efficiency of carbosulfan extraction is highly dependent on the chosen method and the sample matrix. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.

MatrixExtraction MethodKey ParametersRecovery (%)Relative Standard Deviation (RSD) (%)Analytical TechniqueReference
Process Dust WasteSupercritical Fluid Extraction (SFE)138 bar, 40°C, 30 min98.92.3Liquid Chromatography (LC)[1]
TeaQuEChERSAcidified acetonitrile, sodium acetate buffer; Cleanup with PSA, GCB, and C1870-120< 6LC-MS/MS[2]
Date Palm FruitsQuEChERSAcetonitrile with 1% acetic acid; Cleanup with d-SPE92-1031-9UHPLC-MS/MS
Rice Ecosystem (Brown Rice, Straw, Paddy Water, Soil)Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE)Extraction with acetonitrile or dichloromethane; Cleanup on acidic alumina or florisil SPE cartridge72.71-105.072.00-8.80Gas Chromatography (GC)[3][4][5]
OrangesQuEChERSCitrate-bufferingAcceptableNot SpecifiedLC-MS
Fruits and VegetablesMagnetic Solid-Phase Extraction (MSPE)Magnetic MOF derived from terephthalic acid ligand71.5-122.8< 10.7HPLC[6]
WaterLiquid-Liquid Extraction (LLE)Not specified91.00-97.30Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below.

Supercritical Fluid Extraction (SFE) for Process Dust Waste

This method is particularly effective for extracting carbosulfan from solid waste materials.

  • Sample Preparation: Dust waste samples containing carbosulfan are used directly.

  • Extraction:

    • The extraction is performed using supercritical carbon dioxide.

    • Set the extraction conditions to a pressure of 138 bar and a temperature of 40°C.[1]

    • The extraction is carried out for a duration of 30 minutes.[1]

  • Analysis: The resulting extract is analyzed by liquid chromatography to quantify the carbosulfan content.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tea

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices.

  • Sample Preparation: Homogenize the tea sample.

  • Extraction:

    • Weigh a representative sample into a centrifuge tube.

    • Add acidified acetonitrile and a sodium acetate buffer.[2]

    • Shake vigorously for 1 minute.

    • Add extraction salts (e.g., MgSO₄, NaCl) and centrifuge.[8]

  • Cleanup (Dispersive SPE):

    • Transfer the supernatant to a cleanup tube containing a combination of Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB), and C18 sorbents.[2]

    • Shake and centrifuge.

  • Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) for Rice Ecosystem Samples

This classical approach is suitable for a variety of environmental samples.

  • Sample Preparation:

    • High-moisture crops: Extract with a mixture of hexane and isopropanol.[9]

    • Low-moisture crops and soil: Extract with a 9:2 mixture of methanol and buffer.[9]

    • Water: Extract with methylene chloride.[9]

  • Cleanup (SPE):

    • The crude extract is passed through an acidic alumina or florisil solid-phase extraction cartridge.[3][4]

  • Analysis: The purified extract is analyzed by Gas Chromatography (GC).[3][4]

Magnetic Solid-Phase Extraction (MSPE) for Fruits and Vegetables

This innovative method utilizes magnetic nanoparticles for efficient extraction.

  • Adsorbent: A magnetic metal-organic framework (MOF) derived from terephthalic acid is used as the adsorbent.

  • Extraction:

    • The magnetic MOF is dispersed in the sample solution containing carbosulfan.

    • After an adsorption period, the magnetic adsorbent is separated from the solution using an external magnet.

  • Elution and Analysis: The adsorbed carbosulfan is eluted with a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC).[6]

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of carbosulfan.

Carbosulfan_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Water, Crop) Homogenization Homogenization/ Milling Sample->Homogenization Weighing Weighing Homogenization->Weighing Solvent_Addition Solvent Addition (e.g., Acetonitrile, Hexane) Weighing->Solvent_Addition Extraction_Method Extraction (e.g., Shaking, Sonication, SFE) Solvent_Addition->Extraction_Method Centrifugation Phase Separation/ Centrifugation Extraction_Method->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., d-SPE, Cartridge) Crude_Extract->SPE Clean_Extract Clean Extract SPE->Clean_Extract Analysis Instrumental Analysis (LC-MS/MS, GC-NPD) Clean_Extract->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

A Head-to-Head Battle: Carbosulfan-d18 Versus Alternative Labeled Internal Standards for Precise Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pesticide residue analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification. For the analysis of the carbamate insecticide Carbosulfan, researchers are faced with a choice of isotopically labeled internal standards. This guide provides a comparative overview of Carbosulfan-d18 and other labeled internal standards, with a focus on Carbofuran-d3, for which detailed experimental data is available. This comparison aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate internal standard for their analytical needs.

The Gold Standard: Isotopically Labeled Internal Standards

Isotopically labeled internal standards are the preferred choice in quantitative mass spectrometry-based methods. These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This near-identical chemical behavior allows the internal standard to co-elute with the analyte and experience similar effects from the sample matrix, extraction recovery, and instrument variability. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected, leading to more accurate and precise quantification.

Performance Showdown: this compound vs. Carbofuran-d3

A recent study on the analysis of Carbosulfan and its metabolites in date palm fruit provides a comprehensive validation of a method using Carbofuran-d3 as the internal standard.[1] The key performance metrics from this study are summarized below and serve as a benchmark for what can be expected from a well-performing isotopically labeled internal standard.

Table 1: Performance Data for Carbosulfan Analysis using Carbofuran-d3 as an Internal Standard in Date Palm Fruit Matrix [1]

ParameterCarbosulfanCarbofuran3-hydroxycarbofuran3-ketocarbofuranDibutylamine
Linearity (R²) > 0.998> 0.998> 0.998> 0.998> 0.998
LOD (µg/kg) 0.0010.0010.0110.0480.001
LOQ (µg/kg) 0.0030.0030.030.140.003
Recovery at 0.5 µg/kg (%) 95929810296
RSDr at 0.5 µg/kg (%) 59476
Recovery at 10 µg/kg (%) 1039810199102
RSDr at 10 µg/kg (%) 34253
Matrix Effect (%) 3.46-16.430.1417.098.88

Data extracted from a study by Al-Jassasi et al. (2024) using HPLC-MS/MS analysis of date palm fruit.[1]

This compound: The Theoretical Advantage

In theory, the ideal internal standard is the isotopically labeled analog of the analyte itself. Therefore, this compound would be the most suitable internal standard for the quantification of Carbosulfan. This is because it will have the exact same chemical and physical properties as the unlabeled Carbosulfan, ensuring that it behaves identically during extraction, cleanup, and chromatographic separation. This leads to the most accurate compensation for any analyte loss or matrix-induced signal suppression or enhancement.

Carbofuran-d3: A Practical and Proven Alternative

The data presented for Carbofuran-d3 demonstrates its effectiveness as an internal standard for the analysis of Carbosulfan and its metabolites.[1] The excellent linearity, low limits of detection, and high recovery rates indicate a robust and sensitive method. The matrix effects observed were within an acceptable range, showcasing the ability of Carbofuran-d3 to compensate for the complex date palm fruit matrix.[1]

The choice to use Carbofuran-d3 is particularly strategic when the analysis includes the quantification of Carbofuran itself, a common requirement in Carbosulfan residue analysis due to its toxicity.[1][2]

Deuterated vs. ¹³C-Labeled Standards: A Note on Isotope Selection

The discussion so far has focused on deuterated (d-labeled) standards. However, it is worth noting the general comparison between deuterated and ¹³C-labeled internal standards.

  • Deuterated (e.g., this compound, Carbofuran-d3): These are generally less expensive to synthesize. However, in some cases, the deuterium labeling can lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be a disadvantage in chromatographic methods where co-elution is desired for optimal correction.

  • ¹³C-Labeled: These standards are considered by many to be the superior choice as the larger mass difference of carbon-13 has a negligible effect on the molecule's physicochemical properties, resulting in near-perfect co-elution with the analyte. They are also less prone to isotopic exchange. The primary drawback of ¹³C-labeled standards is their higher cost of production.

Experimental Methodologies

For researchers looking to replicate or adapt these analytical approaches, the following provides a summary of the experimental protocol used in the validation of the Carbofuran-d3 internal standard method.[1]

Sample Preparation (QuEChERS Method)
  • Homogenization: 10 g of the sample is homogenized.

  • Extraction: The homogenized sample is extracted with 10 mL of acetonitrile. For samples with low water content, water is added to a total volume of 10 mL.

  • Salting Out: A salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added. The mixture is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract Preparation: The supernatant is dried and reconstituted in the mobile phase for analysis.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (HPLC-MS/MS).

  • Column: A C18 reversed-phase column is typically used for the separation of Carbosulfan and its metabolites.

  • Mobile Phase: A gradient elution with a mixture of water (containing an additive like ammonium formate to improve ionization) and an organic solvent (such as methanol or acetonitrile).

  • Ionization: Positive electrospray ionization (ESI+) is commonly used for carbamate pesticides.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes and the internal standard.

Logical Workflow for Pesticide Analysis using an Internal Standard

The following diagram illustrates the typical workflow for quantitative pesticide residue analysis utilizing an isotopically labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification cluster_result Result Sample Homogenized Sample Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Peak_Integration Peak Area Integration (Analyte & Internal Standard) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration (Calibration Standards) Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Final_Result Final Concentration of Carbosulfan Quantification->Final_Result

References

Safety Operating Guide

Navigating the Safe Handling of Carbosulfan-d18: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Carbosulfan-d18. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical handling. This guide offers procedural, step-by-step instructions to address specific operational questions, from personal protective equipment (PPE) to disposal protocols.

Essential Safety and Personal Protective Equipment

This compound is a hazardous substance that is toxic if swallowed and fatal if inhaled.[1][2][3] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against splashes and aerosols.
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause sensitization and absorption of the toxic substance.[1]
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA).[1][2]To prevent inhalation of fatal concentrations of the substance.
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[2][4]To prevent accidental ingestion and cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps for safe handling in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_post Post-Handling a Don appropriate PPE b Ensure proper ventilation (fume hood) a->b c Prepare all necessary equipment and reagents b->c d Carefully weigh and handle this compound c->d e Perform experimental procedures d->e f Decontaminate work surfaces e->f g Segregate and label waste f->g h Dispose of waste according to regulations g->h i Remove and dispose of PPE correctly h->i j Wash hands and exposed skin thoroughly i->j

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.